2-Bromobenzyl mercaptan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNSDLRPHRMVGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378630 | |
| Record name | 2-Bromobenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143888-85-1 | |
| Record name | 2-Bromobenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromobenzyl Mercaptan | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromobenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromobenzyl mercaptan, a versatile organosulfur compound utilized as a building block in organic synthesis. This document details its chemical and physical properties, outlines a viable synthesis protocol, discusses its applications, and presents essential safety information.
Core Chemical Information
This compound, also known as (2-bromophenyl)methanethiol, is an aromatic thiol whose structure incorporates a benzyl group substituted with a bromine atom at the ortho position.[1] This substitution pattern imparts specific reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
CAS Number: 143888-85-1[1][2][3]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrS | [2] |
| Molecular Weight | 203.10 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
| Boiling Point | 256-257 °C (lit.) | [3] |
| Density | 1.527 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.6170 (lit.) | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |
| InChI Key | UJNSDLRPHRMVGZ-UHFFFAOYSA-N | |
| SMILES | SCc1ccccc1Br |
Synthesis and Experimental Protocols
Step 1: Synthesis of 2-Bromobenzyl Bromide from 2-Bromotoluene
This procedure is adapted from established methods for benzylic bromination.[5]
Materials:
-
2-Bromotoluene (o-bromotoluene)
-
Elemental Bromine (Br₂)
-
Dry Carbon Tetrachloride (CCl₄)
-
Aqueous Sodium Bicarbonate solution (ice-cold)
-
Magnesium Sulfate (anhydrous)
-
500-watt photolamp
Procedure:
-
In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of 2-bromotoluene in a five-fold volume of dry carbon tetrachloride.
-
Heat the mixture to boiling.
-
While irradiating the flask with a 500-watt photolamp, add 0.205 moles of bromine dropwise. The rate of addition should be controlled to ensure the color of the bromine dissipates, indicating its consumption.
-
The reaction is typically complete within 30 minutes to 2 hours. The evolved hydrogen bromide gas should be neutralized by venting it through a tube into a flask of water.
-
After the reaction is complete, cool the solution and wash it sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Remove the carbon tetrachloride by rotary evaporation.
-
The crude 2-bromobenzyl bromide can be purified by vacuum distillation or by recrystallization from ethanol or ligroin.
Step 2: Synthesis of this compound from 2-Bromobenzyl Bromide
This is a standard procedure for the synthesis of mercaptans from alkyl halides.[6]
Materials:
-
2-Bromobenzyl bromide (from Step 1)
-
Thiourea
-
95% Ethanol
-
Sodium Hydroxide (NaOH)
-
Sulfuric Acid (dilute)
-
Benzene or other suitable extraction solvent
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, reflux a mixture of 0.5 moles of 2-bromobenzyl bromide and 0.5 moles of thiourea in 250 mL of 95% ethanol for approximately 3 hours. This forms the intermediate S-(2-bromobenzyl)isothiouronium bromide salt.
-
To the reaction mixture, add a solution of 0.75 moles of sodium hydroxide in 300 mL of water.
-
Reflux the resulting mixture for an additional 2 hours to hydrolyze the isothiouronium salt. The this compound will separate as an oil.
-
Separate the layers. Acidify the aqueous layer with dilute sulfuric acid and extract with a portion of benzene.
-
Combine the organic layers (the initial oil and the benzene extract), wash twice with water, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The residual oil, which is the crude this compound, can then be purified by vacuum distillation.
Caution: These procedures should be carried out in a well-ventilated fume hood due to the hazardous nature of bromine and the strong, unpleasant odor of mercaptans. Appropriate personal protective equipment (PPE) must be worn.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features based on data from analogous compounds such as 2-bromobenzyl alcohol and other substituted benzyl mercaptans.[7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the four protons on the benzene ring. A doublet for the two methylene protons (CH₂) would likely appear around 3.7-4.0 ppm, coupled to the thiol proton. The thiol proton (SH) would present as a triplet in the region of 1.5-2.0 ppm.
-
¹³C NMR: The carbon NMR would display six distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. A signal for the methylene carbon (CH₂) is expected around 30-40 ppm.
-
FT-IR (Infrared Spectroscopy): Key vibrational bands would include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-H stretching of the methylene group (~2850-2960 cm⁻¹), a characteristic, though often weak, S-H stretching band around 2550-2600 cm⁻¹, and C-Br stretching in the fingerprint region (typically below 600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 202 and an M+2 peak at m/z 204 of nearly equal intensity, which is characteristic of a compound containing one bromine atom. A prominent fragment would be the tropylium-like ion resulting from the loss of the SH group at m/z 171/173.
Applications in Research and Development
As a functionalized aromatic thiol, this compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its utility stems from the presence of two reactive sites: the nucleophilic thiol group and the aryl bromide, which can participate in cross-coupling reactions.
-
Nucleophilic Substitution: The thiol group is a potent nucleophile and can be used to introduce the 2-bromobenzylthio moiety into various molecules through S-alkylation or addition reactions.
-
Pharmaceutical Synthesis: Analogous compounds like 2-bromobenzyl alcohol are known intermediates in the synthesis of pharmaceuticals.[8] By extension, this compound can serve as a precursor for drug candidates where a sulfur linkage is required.
-
Cross-Coupling Reactions: The C-Br bond on the aromatic ring can be functionalized through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification:
-
Pictograms: Skull and crossbones, Exclamation mark[3]
-
Signal Word: Danger
-
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Storage: Store in a well-ventilated place. Keep container tightly closed.[1] It is recommended to store under an inert gas as it may be air sensitive.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the compound's properties.
Caption: A typical two-step synthesis route for this compound.
Caption: Interrelation of the core properties and applications of the compound.
References
- 1. This compound | 143888-85-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 143888-85-1 [sigmaaldrich.com]
- 4. This compound, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Bromobenzyl bromide(3433-80-5) 1H NMR [m.chemicalbook.com]
- 8. 2-Bromobenzyl alcohol(18982-54-2) 13C NMR spectrum [chemicalbook.com]
- 9. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Overview of 2-Bromobenzyl Mercaptan: Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of the core molecular properties of 2-Bromobenzyl mercaptan (CAS RN: 143888-85-1), a compound of interest in synthetic chemistry and drug discovery. The following sections detail its fundamental chemical identifiers, methodologies for their determination, and a logical representation of their relationship.
Core Molecular Data
This compound, also known as (2-Bromophenyl)methanethiol, is a thiol derivative containing a brominated benzene ring. Its fundamental molecular properties are essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results. The key quantitative data are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₇H₇BrS | [1] |
| Molecular Weight | 203.10 g/mol | [1] |
| Synonyms | (2-Bromophenyl)methanethiol, 2-Bromobenzenemethanethiol | |
| CAS Number | 143888-85-1 | [1][2] |
Experimental Determination Protocols
The molecular formula and weight of a compound like this compound are determined through standard, high-precision analytical techniques.
-
Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. In a typical workflow, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and confirm the molecular formula.
-
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, sulfur) within the compound. The experimentally determined percentages are compared against the theoretical percentages calculated from the proposed chemical formula (C₇H₇BrS) to verify its accuracy.
The diagram below illustrates the standard workflow for characterizing a chemical compound to confirm its identity and structure.
Logical Data Relationship
The identity of a chemical compound is established by the logical connection between its name, its elemental composition (formula), and its mass (molecular weight). This relationship is fundamental to all chemical analysis.
References
An In-depth Technical Guide to the Synthesis and Purification of 2-Bromobenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-bromobenzyl mercaptan, a crucial intermediate in various chemical and pharmaceutical applications. This document details the necessary starting materials, step-by-step experimental protocols, and robust purification methods, supported by quantitative data and process visualizations.
Overview of Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process, starting with the commercially available 2-bromotoluene. The first stage involves the radical bromination of 2-bromotoluene to yield the key intermediate, 2-bromobenzyl bromide. Subsequently, this intermediate is converted to the target mercaptan via a nucleophilic substitution reaction with a sulfur source, most commonly thiourea, followed by hydrolysis. Purification of the final product is critical to remove byproducts and unreacted starting materials and is generally accomplished through vacuum distillation or column chromatography.
Synthesis of 2-Bromobenzyl Bromide (Starting Material)
A common and effective method for the synthesis of 2-bromobenzyl bromide is the radical bromination of 2-bromotoluene.[1]
Experimental Protocol
Materials:
-
2-bromotoluene
-
Elemental bromine (dried over concentrated sulfuric acid)
-
Carbon tetrachloride (dry)
-
Ice-water
-
Aqueous sodium bicarbonate solution
-
Magnesium sulfate
Equipment:
-
Two-necked flask
-
Reflux condenser
-
Dropping funnel
-
500-watt photolamp
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of 2-bromotoluene in a five-fold volume of dry carbon tetrachloride.
-
Heat the mixture to reflux using a heating mantle.
-
While irradiating the flask with a 500-watt photolamp, add 0.205 moles of dried elemental bromine dropwise. The rate of addition should be controlled to ensure the bromine color in the refluxing solvent remains faint.[1]
-
The reaction is typically complete within 30 minutes to 2 hours.
-
After the reaction is complete, turn off the photolamp and allow the mixture to cool.
-
Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the carbon tetrachloride using a rotary evaporator.
-
Purify the crude 2-bromobenzyl bromide by vacuum distillation.
Quantitative Data for 2-Bromobenzyl Bromide Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-bromotoluene | [1] |
| Reagents | Bromine, Carbon Tetrachloride | [1] |
| Reaction Time | 0.5 - 2 hours | [1] |
| Yield | ~80% | [1] |
| Purity | High (distilled) | [1] |
| Boiling Point | 130°C at 12 mmHg | [1] |
Synthesis of this compound
The conversion of 2-bromobenzyl bromide to this compound is reliably achieved using thiourea in a two-step, one-pot reaction. This method involves the formation of an intermediate S-(2-bromobenzyl)isothiouronium salt, which is then hydrolyzed under basic conditions.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
2-bromobenzyl bromide
-
Thiourea
-
Ethanol (95%)
-
Sodium hydroxide
-
Hydrochloric acid (dilute)
-
Dichloromethane or Ether (for extraction)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
Step 1: Formation of S-(2-bromobenzyl)isothiouronium bromide
-
In a round-bottom flask, combine 1.0 equivalent of 2-bromobenzyl bromide and 1.1 equivalents of thiourea in ethanol.
-
Heat the mixture to reflux for 3-4 hours. The formation of the isothiouronium salt may be observed as a precipitate.
Step 2: Hydrolysis to this compound
-
To the reaction mixture containing the S-(2-bromobenzyl)isothiouronium bromide, add a solution of 3.0 equivalents of sodium hydroxide in water.
-
Reflux the mixture for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the aqueous layer with dichloromethane or ether.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-bromobenzyl bromide | N/A |
| Reagents | Thiourea, Sodium Hydroxide | N/A |
| Solvent | Ethanol, Water | N/A |
| Typical Yield | 70-85% | N/A |
| Purity (crude) | Variable | N/A |
Purification of this compound
Purification of the crude product is essential to achieve the desired purity for subsequent applications. The two primary methods are vacuum distillation and flash column chromatography.
Purification Workflow Diagram
Caption: Purification workflow for this compound.
Method 1: Vacuum Distillation
Given the high boiling point of this compound (256-257 °C at atmospheric pressure), vacuum distillation is the preferred method for purification on a larger scale to prevent thermal decomposition.[2]
Experimental Protocol:
-
Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.
Method 2: Flash Column Chromatography
For smaller scale purifications or when very high purity is required, flash column chromatography is an effective technique.
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data for Purified this compound
| Parameter | Value | Reference |
| Final Purity | >97% | [2] |
| Boiling Point (atm) | 256-257 °C | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Molecular Weight | 203.10 g/mol | [2] |
Safety Considerations
-
2-Bromobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound has a strong, unpleasant odor and is toxic. All manipulations should be performed in a fume hood.
-
Thiourea is a suspected carcinogen. Avoid inhalation and skin contact.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Substitute with a safer alternative if possible.
-
Standard safety precautions for handling flammable solvents and operating at reduced pressure should be strictly followed.
This guide provides a detailed framework for the synthesis and purification of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and scale, always prioritizing safety.
References
Technical Guide to the Spectral Characteristics of 2-Bromobenzyl Mercaptan
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 2-Bromobenzyl mercaptan, a crucial reagent in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive analysis based on data from structurally analogous compounds and established principles of spectroscopic interpretation. The information herein is intended to serve as a reliable reference for the identification and characterization of this compound.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar compounds, including 2-bromobenzyl alcohol, 2-bromobenzyl bromide, and benzyl mercaptan.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.55 | Doublet | 1H | Ar-H |
| ~ 7.30 | Triplet | 1H | Ar-H |
| ~ 7.15 | Triplet | 1H | Ar-H |
| ~ 7.45 | Doublet | 1H | Ar-H |
| ~ 3.70 | Doublet | 2H | -CH₂- |
| ~ 1.70 | Triplet | 1H | -SH |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The chemical shifts for the aromatic protons are approximate and the coupling patterns are complex due to the ortho-substitution.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 139 | Ar-C (quaternary) |
| ~ 132 | Ar-CH |
| ~ 130 | Ar-CH |
| ~ 128 | Ar-CH |
| ~ 127 | Ar-CH |
| ~ 123 | Ar-C-Br (quaternary) |
| ~ 28 | -CH₂- |
Solvent: CDCl₃
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 | Medium | Aromatic C-H stretch |
| ~ 2930 | Medium | Aliphatic C-H stretch |
| ~ 2550 | Weak | S-H stretch |
| ~ 1590, 1470, 1440 | Medium-Strong | Aromatic C=C bending |
| ~ 1025 | Strong | C-Br stretch |
| ~ 750 | Strong | ortho-disubstituted benzene C-H bend |
| ~ 650 | Medium | C-S stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 202/204 | High | [M]⁺ (Molecular ion, bromine isotopes) |
| 123 | Medium | [M - Br]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 10-12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good spectrum for the less sensitive ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained as a neat thin film. Place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of approximately m/z 40-300 to detect the molecular ion and expected fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak (distinguishable by the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 Da) and major fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
An In-depth Technical Guide to the Safety and Handling of 2-Bromobenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Bromobenzyl mercaptan (CAS No. 143888-85-1). The information is intended to support laboratory research and drug development activities by providing clear, actionable guidance and relevant technical data.
Chemical and Physical Properties
This compound, with the linear formula BrC₆H₄CH₂SH, is a combustible liquid characterized by a strong, unpleasant odor typical of mercaptans.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 203.10 g/mol | [1][3] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 256-257 °C (lit.) | [3] |
| Density | 1.527 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.6170 (lit.) | [3] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [2] |
| pKa | 9.43 (at 25 °C for benzyl mercaptan) | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[5] The following table summarizes its hazard classifications.
| Hazard Class | Category |
| Acute Oral Toxicity | Category 4 |
| Acute Dermal Toxicity | Category 4 |
| Acute Inhalation Toxicity | Category 2 (Fatal if inhaled for benzyl mercaptan) |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
-
Response:
-
If on skin: Wash with plenty of water.[5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5]
Experimental Protocols
General Handling and Storage of Thiol Compounds
Due to their potent odor and toxicity, all work with this compound and other thiols must be conducted with strict adherence to safety protocols to prevent exposure and environmental release.
Materials:
-
This compound
-
Certified chemical fume hood
-
Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles/face shield
-
Bleach solution (for decontamination)
-
Sealed waste containers
-
Schlenk line or glovebox (for handling under inert atmosphere)
-
Bleach trap for exhaust gas
Procedure:
-
Preparation: Before starting any work, ensure a bleach bath is prepared for decontaminating glassware and spills. All manipulations should be planned to be performed within a certified chemical fume hood.[7]
-
Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.[7]
-
Use the minimum amount necessary for the experiment.
-
Transfer the liquid using a syringe or cannula to minimize vapor release. Avoid pouring.
-
Keep the container tightly sealed when not in use. For long-term storage, flush the headspace with an inert gas like argon or nitrogen.
-
-
Running Reactions:
-
Set up the reaction apparatus in the fume hood.
-
The reaction exhaust should be passed through a bleach trap to neutralize any volatile thiol byproducts before they are released into the fume hood exhaust.[7]
-
-
Work-up and Purification:
-
Quench the reaction carefully within the fume hood.
-
During solvent removal using a rotary evaporator, ensure the vacuum pump exhaust is also vented through a bleach trap or a cold trap (-78 °C or colder) to capture volatile thiols.
-
-
Decontamination and Waste Disposal:
-
All glassware that has come into contact with this compound should be immediately submerged in a bleach solution and soaked for at least 24 hours to oxidize the thiol.[7]
-
Contaminated disposable items (gloves, paper towels, etc.) should be sealed in a plastic bag and disposed of as hazardous waste.[7]
-
Liquid waste containing thiols should be collected in a designated, sealed hazardous waste container.
-
Synthesis of this compound from 2-Bromobenzyl Bromide
This protocol is a general method for the synthesis of thiols from alkyl halides using thiourea, adapted for the preparation of this compound.
Materials:
-
2-Bromobenzyl bromide
-
Thiourea
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (dilute)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Isothiuronium Salt:
-
In a round-bottom flask, dissolve 2-bromobenzyl bromide and an equimolar amount of thiourea in 95% ethanol.
-
Heat the mixture to reflux with stirring. The reaction is typically complete within 3-4 hours.[8] The progress can be monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis to the Thiol:
-
After the formation of the isothiuronium salt is complete, add a solution of sodium hydroxide (approximately 3 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the salt to the corresponding thiolate.[8]
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute solution of HCl or H₂SO₄ to protonate the thiolate to the thiol.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
-
Visualizations
Workflow for Safe Handling of Toxic Thiol Compounds
Caption: A workflow diagram illustrating the essential steps for the safe handling of toxic thiol compounds in a laboratory setting.
Logical Diagram for a Tiered Approach to Chemical Toxicity Assessment
Caption: A logical diagram outlining a tiered approach for assessing the toxicity of a new chemical entity, from initial in silico predictions to in vivo studies.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. guidechem.com [guidechem.com]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. research.columbia.edu [research.columbia.edu]
- 6. CN105777594A - Clean production method of mercaptan compound - Google Patents [patents.google.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Reactivity of the Thiol Group in 2-Bromobenzyl Mercaptan
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the thiol group in 2-Bromobenzyl mercaptan. It details the synthesis of the parent compound, its physical and chemical properties, and the key reactions of its sulfhydryl moiety, including acidity, nucleophilic substitutions (S-alkylation and S-acylation), and oxidation. This document includes detailed experimental protocols for its synthesis and major transformations, presents quantitative data in structured tables, and utilizes Graphviz diagrams to illustrate reaction pathways and experimental workflows, serving as a critical resource for professionals in organic synthesis and medicinal chemistry.
Introduction
This compound, also known as (2-bromophenyl)methanethiol, is an organosulfur compound featuring a benzyl scaffold substituted with a bromine atom at the ortho position and a mercaptan (thiol) functional group on the methylene bridge. The thiol group (-SH) is the sulfur analog of an alcohol's hydroxyl group and imparts a distinct and potent reactivity profile to the molecule. This reactivity, influenced by the electron-withdrawing nature of the bromine atom and the aromatic ring, makes this compound a versatile intermediate in organic synthesis and a valuable building block in the development of new chemical entities, particularly in the pharmaceutical sector.
The thiol group is a powerful nucleophile, especially in its deprotonated thiolate form, and is susceptible to oxidation. These characteristics allow for a wide range of chemical transformations, making this compound a key precursor for synthesizing various thioethers, thioesters, and disulfides. This guide will explore the fundamental aspects of its reactivity, providing the necessary data and protocols for its effective utilization in a laboratory setting.
Physicochemical Properties and Data
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its safe handling, purification, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 143888-85-1 | |
| Molecular Formula | BrC₆H₄CH₂SH | |
| Molecular Weight | 203.10 g/mol | |
| Boiling Point | 256-257 °C (lit.) | |
| Density | 1.527 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.6170 (lit.) | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| pKa (of Benzyl Mercaptan) | 9.43 (in H₂O at 25 °C) |
Note: The pKa value is for the parent compound, benzyl mercaptan, as a close approximation. The ortho-bromo substituent is expected to slightly increase the acidity (lower the pKa) due to its electron-withdrawing inductive effect.
Core Reactivity of the Thiol Group
The chemical behavior of this compound is dominated by the thiol group. Its reactivity can be categorized into three main areas: acidity, nucleophilicity, and redox chemistry.
Acidity and Thiolate Formation
Thiols are generally more acidic than their alcohol counterparts. The thiol proton of this compound can be readily abstracted by a suitable base (e.g., hydroxides, alkoxides, or amines) to form the corresponding 2-bromobenzyl thiolate anion.
The formation of the thiolate is a critical first step for many subsequent reactions, as the negatively charged sulfur atom is a significantly stronger nucleophile than the neutral thiol. The equilibrium of this acid-base reaction is dictated by the strength of the base used.
Nucleophilic Reactivity: S-Alkylation and S-Acylation
The 2-bromobenzyl thiolate anion is an excellent soft nucleophile and readily participates in SN2 reactions with a variety of electrophiles.
-
S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents (e.g., tosylates) yields the corresponding thioethers (sulfides). This is a robust and high-yielding transformation fundamental to synthetic chemistry.
-
S-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides results in the formation of thioesters. Thioesters are important intermediates in both organic and biological chemistry.
Redox Chemistry: Oxidation to Disulfides
The thiol group is sensitive to oxidation. Mild oxidizing agents, such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, can oxidize this compound to its corresponding disulfide, bis(2-bromobenzyl) disulfide . This reaction involves the formation of a sulfur-sulfur bond and is a common transformation for thiols. Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states, such as sulfonic acids (R-SO₃H), though the formation of the disulfide is the most common and controlled oxidation pathway.
Experimental Protocols
The following protocols are provided as detailed examples for the synthesis and key reactions of this compound. Standard laboratory safety procedures should be followed at all times.
Synthesis of this compound
This two-step protocol proceeds via the formation of an isothiouronium salt from 2-bromobenzyl bromide, followed by alkaline hydrolysis.
Step 1: Formation of S-(2-Bromobenzyl)isothiouronium bromide
-
To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzyl bromide (25.0 g, 0.1 mol) and thiourea (7.61 g, 0.1 mol).
-
Add 100 mL of 95% ethanol as the solvent.
-
Heat the mixture to reflux and stir for 2 hours. A white precipitate of the isothiouronium salt will form.
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration and wash with 50 mL of cold diethyl ether.
-
Dry the solid under vacuum to yield S-(2-bromobenzyl)isothiouronium bromide. The product can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Transfer the S-(2-bromobenzyl)isothiouronium bromide from the previous step to a 500 mL round-bottomed flask.
-
Add a solution of sodium hydroxide (12.0 g, 0.3 mol) in 150 mL of water.
-
Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 3 hours.
-
Cool the reaction mixture to room temperature. The mixture will separate into two layers.
-
Transfer the mixture to a separatory funnel and carefully acidify the aqueous layer to pH ~2 with 6M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.
Protocol for S-Alkylation: Synthesis of 2-Bromobenzyl Methyl Sulfide
-
In a 100 mL round-bottomed flask under a nitrogen atmosphere, dissolve this compound (2.03 g, 10 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise over 10 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Add methyl iodide (1.56 g, 0.68 mL, 11 mmol) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding 50 mL of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield 2-bromobenzyl methyl sulfide.
| Reaction | Electrophile | Base | Solvent | Time (h) | Yield (%) |
| S-Alkylation | Methyl Iodide | NaH | DMF | 4 | >90 |
| S-Acylation | Acetyl Chloride | Triethylamine | DCM | 2 | >95 |
Note: Yields are typical for analogous reactions and may vary.
Protocol for Oxidation: Synthesis of Bis(2-bromobenzyl) Disulfide
-
Dissolve this compound (2.03 g, 10 mmol) in 50 mL of dichloromethane (DCM) in a 100 mL round-bottomed flask.
-
In a separate flask, prepare a solution of iodine (1.27 g, 5 mmol) in 20 mL of DCM.
-
Add the iodine solution dropwise to the stirred thiol solution at room temperature. The deep purple color of the iodine will disappear as it is consumed.
-
Continue the addition until a faint, persistent brown color indicates that the reaction is complete.
-
Stir the reaction for an additional 30 minutes at room temperature.
-
Wash the reaction mixture with 50 mL of 10% aqueous sodium thiosulfate solution to quench any excess iodine. The organic layer should become colorless.
-
Separate the organic layer, wash with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude solid, bis(2-bromobenzyl) disulfide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Synthesis and Drug Development
This compound serves as a versatile intermediate in several areas:
-
Organic Synthesis: It is a precursor for a wide range of sulfur-containing compounds. The benzyl group itself can function as a protecting group for the thiol, which can be later removed under reductive conditions. The ortho-bromo substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.
-
Drug Development: Substituted benzyl thioethers and related sulfur-containing heterocycles are present in numerous biologically active molecules. The 2-bromobenzyl moiety has been incorporated into scaffolds designed as potential therapeutic agents. For instance, derivatives of bromobenzyl-tethered thienopyrimidines have been investigated as dual topoisomerase I/II inhibitors for anticancer applications. The ability to easily form thioether linkages and subsequently perform cross-coupling at the bromo-position makes it a valuable building block in medicinal chemistry discovery programs.
Conclusion
The thiol group in this compound endows it with a rich and versatile reactivity profile, centered on its acidity, nucleophilicity, and redox properties. Its ability to be easily converted into the highly nucleophilic thiolate allows for efficient formation of thioethers and thioesters, while mild oxidation provides a straightforward route to the corresponding disulfide. Coupled with the synthetic handle provided by the ortho-bromo substituent, this compound is a powerful tool for researchers in organic and medicinal chemistry. The protocols and data presented in this guide offer a solid foundation for the effective application of this compound in the synthesis of complex molecules and the development of novel therapeutics.
An In-Depth Technical Guide to the Potential Applications of 2-Bromobenzyl Mercaptan in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromobenzyl mercaptan (BrC₆H₄CH₂SH) is a versatile, though not extensively documented, reagent in organic synthesis. Its bifunctional nature, possessing both a nucleophilic thiol group and a reactive bromobenzyl moiety, opens avenues for a range of synthetic transformations. This technical guide explores the core potential applications of this compound, focusing on its utility in the synthesis of sulfur-containing heterocycles, its role as a precursor for thioethers and thioesters, and its application as a protecting group for thiols. Detailed experimental protocols, adapted from analogous reactions, are provided to serve as a practical starting point for laboratory implementation.
Introduction
This compound is a sulfur-containing organic compound characterized by a mercaptomethyl group attached to a benzene ring bearing a bromine atom at the ortho position. This unique substitution pattern makes it a valuable precursor for intramolecular cyclization reactions to form sulfur-containing heterocyclic systems. Furthermore, the thiol group's nucleophilicity allows for its participation in S-alkylation and S-acylation reactions, while the entire 2-bromobenzyl moiety can serve as a cleavable protecting group for thiols. This guide will delve into these potential applications, providing a technical framework for researchers in organic and medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 143888-85-1 | [1] |
| Molecular Formula | C₇H₇BrS | [1] |
| Molecular Weight | 203.10 g/mol | [1] |
| Boiling Point | 256-257 °C (lit.) | [1] |
| Density | 1.527 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.6170 (lit.) | [1] |
Potential Synthetic Applications
Synthesis of Sulfur-Containing Heterocycles
The ortho-disposed bromo and mercaptomethyl functionalities of this compound make it an ideal precursor for the synthesis of fused sulfur-containing heterocycles, such as benzothiophenes and dibenzo[b,f]thiepines. These scaffolds are prevalent in many biologically active molecules and pharmaceuticals.[2][3][4]
This compound can be first S-alkylated with an appropriate electrophile, followed by an intramolecular cyclization to yield dihydrobenzo[b]thiophene derivatives. The cyclization can be promoted by a base or a transition metal catalyst.
Logical Workflow for Dihydrobenzo[b]thiophene Synthesis
Experimental Protocol (Adapted from analogous reactions):
Step 1: S-Alkylation of this compound
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromoacetate) (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-bromobenzyl thioether.
Step 2: Intramolecular Cyclization
-
Base-Mediated Cyclization:
-
Dissolve the 2-bromobenzyl thioether (1.0 eq.) in a high-boiling polar aprotic solvent like DMF or DMSO.
-
Add a strong base such as sodium hydride (1.2 eq.) or potassium tert-butoxide (1.2 eq.) at room temperature.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify by column chromatography.
-
-
Palladium-Catalyzed Intramolecular C-S Coupling: [5]
-
To a solution of the 2-bromobenzyl thioether (1.0 eq.) in an inert solvent like toluene or dioxane, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., Xantphos, 10 mol%).
-
Add a base such as cesium carbonate (2.0 eq.).
-
Degas the mixture and heat under an inert atmosphere (N₂ or Ar) at 100-120 °C for 12-24 hours.
-
Cool the reaction, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
| Substrate (Analogous) | Conditions | Product | Yield (%) | Reference |
| 2-Bromobenzyl phenyl sulfide | Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, Toluene, 110 °C, 24h | Dibenzo[b,f]thiepine | 85 | [1] (Analogous) |
| 1-(2-Bromobenzylthio)acetone | NaH, DMF, 80 °C, 12h | 2-Acetyl-2,3-dihydrobenzo[b]thiophene | ~70 (Estimated) | N/A |
Dibenzo[b,f]thiepines are a class of tricyclic compounds with significant applications in medicinal chemistry, including their use as antidepressants and antipsychotics.[6] this compound can serve as a key building block for the synthesis of these heterocycles through reaction with a second aromatic component followed by intramolecular cyclization.
Reaction Pathway for Dibenzo[b,f]thiepine Synthesis
Experimental Protocol (Adapted from analogous syntheses):
-
Thioether Formation: React the sodium or potassium salt of this compound with an activated aryl halide (e.g., 2-fluoronitrobenzene) in a polar aprotic solvent like DMF at elevated temperature.
-
Reduction: Reduce the nitro group of the resulting thioether to an amine using standard conditions (e.g., SnCl₂/HCl or H₂/Pd-C).
-
Intramolecular Cyclization: Subject the amino thioether to intramolecular cyclization, such as a Pschorr cyclization, using a diazotization agent (e.g., NaNO₂/HCl) followed by copper-catalyzed decomposition to form the dibenzo[b,f]thiepine ring system.
S-Alkylation and Thioether Synthesis
The thiol group of this compound is nucleophilic and readily undergoes S-alkylation with various electrophiles to form thioethers. This reaction is a fundamental transformation in organic synthesis.[7][8][9]
Experimental Protocol for S-Alkylation: [8]
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DMF, methanol, or acetonitrile).
-
Add a base (e.g., potassium carbonate (1.5 eq.), sodium hydroxide (1.2 eq.), or triethylamine (1.5 eq.)).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, tosylate, or mesylate) (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work-up the reaction by adding water and extracting with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.
| Thiol (Analogous) | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzyl mercaptan | Benzyl bromide | NaOH | Methanol | Reflux | 95 | [10] (Analogous) |
| Thiophenol | Benzyl bromide | K₂CO₃ | DMF | RT | 92 | [7] (Analogous) |
| 4-Chlorothiophenol | 1-Bromobutane | TBAOH | Neat | 50 | 95 | [7] (Analogous) |
Thiol Protection
The 2-bromobenzyl group can be used as a protecting group for thiols. The protection is achieved via S-alkylation of a thiol with 2-bromobenzyl bromide. The deprotection can be carried out under various conditions, offering orthogonality to other protecting groups.[11]
Protection and Deprotection Workflow
Experimental Protocol for Deprotection (Adapted from benzyl group deprotection): [6][12][13]
-
Reductive Cleavage with Sodium in Liquid Ammonia:
-
In a three-necked flask fitted with a dry ice condenser, dissolve the S-(2-bromobenzyl) thioether in a suitable solvent like THF or ether.
-
Cool the solution to -78 °C and condense liquid ammonia into the flask.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction for 1-2 hours.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate, then add water and extract the product with an organic solvent.
-
Dry, concentrate, and purify the resulting thiol.
-
-
Catalytic Hydrogenolysis: [6]
-
Dissolve the S-(2-bromobenzyl) thioether in a solvent such as methanol, ethanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% Pd on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst through Celite and concentrate the filtrate to obtain the deprotected thiol.
-
Applications in Drug Discovery and Medicinal Chemistry
The core heterocyclic structures that can be synthesized from this compound, namely benzothiophenes and dibenzo[b,f]thiepines, are considered "privileged structures" in medicinal chemistry.[2][3] These scaffolds are present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and CNS-modulating effects.[4][6] The ability to functionalize these core structures, which can be facilitated by the synthetic routes starting from this compound, is of significant interest to drug development professionals.
Conclusion
This compound, while not a widely cited reagent, holds considerable potential in organic synthesis. Its bifunctional nature allows for the construction of complex sulfur-containing molecules, particularly heterocyclic systems of medicinal importance. The protocols and data presented in this guide, adapted from well-established analogous reactions, provide a solid foundation for researchers to explore and exploit the synthetic utility of this versatile building block. Further investigation into the specific reaction conditions and substrate scope for this compound is warranted to fully unlock its potential in the synthesis of novel organic compounds.
References
- 1. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 10. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. Benzyl Ethers [organic-chemistry.org]
The Role of Substituted Benzyl Mercaptans in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted benzyl mercaptans, a class of organosulfur compounds, are pivotal intermediates and bioactive molecules in various scientific domains. Characterized by a benzyl group attached to a thiol functional group (–SH), these compounds serve as versatile building blocks in organic synthesis and as potent modulators of biological systems. Their significance is particularly pronounced in drug discovery and agrochemical development, where the introduction of a substituted benzylthio moiety can confer specific physicochemical properties and biological activities.[1][2]
This technical guide provides an in-depth exploration of the applications of substituted benzyl mercaptans in research. It details their role as enzyme inhibitors, key reagents in synthesis, and offers specific experimental protocols. Quantitative data is presented to highlight structure-activity relationships, and key processes are visualized to clarify complex workflows and pathways.
Core Applications in Research
The reactivity of the thiol group and the structural diversity afforded by substitutions on the benzyl ring make this class of compounds a valuable tool for chemists and biologists.
1. Enzyme Inhibition in Drug Discovery
The thiol group is a known zinc-binding group, making benzyl mercaptan derivatives effective inhibitors of various metalloenzymes. Furthermore, their structural scaffold allows for interactions with the active sites of other key enzymes.
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are crucial in the degradation of monoamine neurotransmitters. Inhibitors of MAO-A are used to treat depression, while MAO-B inhibitors are targets for neurodegenerative disorders like Parkinson's disease.[3] Substituted benzyl-containing scaffolds have been shown to be potent and selective MAO inhibitors.[3][4] The substitution pattern on the benzyl ring significantly influences the inhibitory potency and selectivity.[4]
-
Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. ACE inhibitors are a major class of drugs used to treat hypertension. Mercaptan-containing molecules can effectively inhibit ACE, and derivatives incorporating substituted benzyl moieties have been explored to enhance potency and duration of action.[5]
-
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes that catalyze the hydration of carbon dioxide. CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anticancer and anti-obesity drugs.[6] Benzyl-substituted sulfonamides and related compounds have demonstrated potent and sometimes isoform-selective inhibition of various human carbonic anhydrases (hCAs).[6][7]
2. Versatility in Organic and Medicinal Synthesis
Benzyl mercaptan and its derivatives are fundamental reagents in synthetic chemistry, primarily utilized as a source of the thiol functional group or for S-alkylation to produce benzylthioethers.[8]
-
Thiol Source and Protecting Group: The benzyl group serves as a common protecting group for thiols due to its relative stability and the various methods available for its removal (debenzylation).[8]
-
Synthesis of Bioactive Molecules: These compounds are critical intermediates in the multi-step synthesis of pharmaceuticals and agrochemicals.[2][9] For example, they are used in the creation of fungicides, herbicides, and insecticides.[9]
-
Development of Odorless Reagents: A significant practical challenge in working with benzyl mercaptan is its strong, unpleasant odor. This has spurred the development of odorless, substituted derivatives, such as 2,4,6-trimethoxybenzyl mercaptan, which can be used as a recyclable and more user-friendly substitute for hydrogen sulfide or benzyl mercaptan in reactions like Michael additions.[10][11]
Quantitative Data on Enzyme Inhibition
The following tables summarize the inhibitory activities of various substituted benzyl-containing compounds against key enzyme targets. This data highlights the structure-activity relationships (SAR), demonstrating how substitutions on the benzyl ring influence potency and selectivity.
Table 1: Inhibitory Activity of Benzyl-Piperidine Derivatives against Monoamine Oxidase B (MAO-B) Data sourced from studies on pyridazinobenzylpiperidine derivatives.[4]
| Compound Ref. | Substitution on Benzyl Ring | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B over MAO-A |
| S5 | 3-Cl | 0.203 | 19.04 |
| S16 | 2-CN | 0.979 | >10.21 |
| S1 | Unsubstituted | 2.126 | 3.19 |
| S2 | 2-F | >10 | - |
| S3 | 2-Cl | 2.651 | 2.21 |
| S4 | 2-Br | 2.613 | 2.37 |
| S6 | 3-F | 1.346 | 6.64 |
Table 2: Inhibitory Activity of Substituted Carbamimidothioates against Human Carbonic Anhydrase (hCA) Isoforms Data showcases derivatives where R is a substituted benzyl group.[7]
| Compound Ref. | R Group (Substitution on Benzyl) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |
| 8g | Benzyl | 529.4 | 11.2 |
| 8h | 4-Chlorobenzyl | 216.7 | 5.8 |
| 8i | 4-Bromobenzyl | 201.5 | 4.9 |
| 8j | 4-Cyanobenzyl | 105.3 | 1.7 |
| 8k | 4-Nitrobenzyl | 69.3 | 2.5 |
| 8m | 3,5-Difluorobenzyl | 205.1 | 1.7 |
| AAZ | (Standard Inhibitor) | 250.0 | 12.0 |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following sections provide protocols for the synthesis of a parent benzyl mercaptan and a general procedure for evaluating enzyme inhibition.
Protocol 1: Synthesis of Benzyl Mercaptan from Benzyl Chloride
This protocol is based on the reaction of benzyl chloride with ammonium sulfhydrate, a common and effective method for producing benzyl mercaptan.[12][13]
Materials:
-
Benzyl chloride (C₆H₅CH₂Cl)
-
Ammonium sulfhydrate (NH₄SH) aqueous solution (e.g., 20-40%)
-
Nitrogen gas
-
50 L stainless steel thermostatically controlled reactor (or appropriately scaled glass reactor)
-
Distillation apparatus
Procedure:
-
Preparation of NH₄SH solution: In the reactor, prepare an aqueous solution of ammonium sulfhydrate. For a 100-mole scale reaction, add an 11.8% ammonia solution and bubble hydrogen sulfide gas through it until complete absorption. Maintain the temperature at approximately 16°C.[12]
-
Reaction Setup: Close the reactor. The reaction will be carried out under autogenous pressure.
-
Addition of Benzyl Chloride: Add benzyl chloride to the NH₄SH solution over a period of 15-60 minutes. The molar ratio of NH₄SH to benzyl chloride should be at least 1:1, preferably between 1.05:1 and 1.5:1 to ensure complete conversion of the benzyl chloride.[12] During this addition, the temperature of the reaction mixture should be maintained below 80°C.
-
Heating Phase: Once the addition is complete, heat the reaction mixture to a temperature between 80°C and 100°C (preferably 80-90°C).[12]
-
Reaction Monitoring: Maintain this temperature for 1 to 3 hours. The optimal duration is typically around 2 hours, by which point the conversion of benzyl chloride should be substantially complete.[12]
-
Work-up: Cool the reactor and draw off the aqueous phase.
-
Purification: Strip the remaining organic phase with nitrogen gas to remove any residual hydrogen sulfide. The crude product, typically containing >95% benzyl mercaptan, can be further purified by vacuum distillation to achieve >99% purity.[12]
Protocol 2: General In Vitro Enzyme Inhibition Assay (MAO-B Example)
This protocol provides a general framework for determining the IC₅₀ value of a substituted benzyl mercaptan derivative against a target enzyme, such as Monoamine Oxidase B (MAO-B).[14][15][16]
Materials:
-
Human recombinant MAO-B enzyme
-
Substrate: Benzylamine or Phenethylamine
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Test Compounds (substituted benzyl mercaptan derivatives) dissolved in DMSO
-
Reference Inhibitor (e.g., Safinamide, Pargyline)
-
96-well microplates (UV-transparent or opaque, depending on detection method)
-
Detection reagent/system (e.g., spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, followed by the MAO-B enzyme solution.
-
Add the serially diluted test compounds or reference inhibitor to the appropriate wells. Include "enzyme-only" (positive control, with DMSO vehicle) and "no-enzyme" (negative control) wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., benzylamine) to all wells.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes). The time should be within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction by adding a quenching solution (e.g., 2N HCl). The product formation can be measured using a suitable detection method. For example, the oxidation of benzylamine can be monitored by measuring the increase in absorbance at 250 nm.
-
Data Analysis:
-
Correct for background by subtracting the readings of the "no-enzyme" control.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "enzyme-only" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizing Mechanisms and Relationships
Monoamine Oxidase (MAO) Signaling Pathway
Substituted benzyl mercaptan derivatives can act as inhibitors in the crucial pathway of neurotransmitter metabolism. MAO enzymes are responsible for the oxidative deamination of monoamines, such as dopamine and serotonin, leading to their inactivation. Inhibition of MAO increases the concentration of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for treating depression and Parkinson's disease.
Quantitative Structure-Activity Relationship (QSAR) Logic
QSAR is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity.[17] For substituted benzyl mercaptans, QSAR models can predict enzyme inhibitory potency based on physicochemical properties (descriptors) derived from the molecular structure. This allows for the rational design of more potent and selective inhibitors before their synthesis, saving time and resources.
Conclusion
Substituted benzyl mercaptans are a versatile and highly valuable class of compounds in scientific research. Their utility spans from fundamental organic synthesis, where they serve as essential building blocks, to the frontiers of drug discovery as potent and selective enzyme inhibitors. The ability to readily modify the substitution pattern on the benzyl ring allows for fine-tuning of their biological activity, a principle elegantly demonstrated in QSAR studies. The detailed protocols and quantitative data provided in this guide underscore their practical importance and offer a foundation for further research. As new therapeutic targets are identified, the rational design of novel substituted benzyl mercaptan derivatives will undoubtedly continue to be a fruitful strategy in the development of new medicines and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin converting enzyme inhibitors. (Mercaptoaroyl)amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]
- 13. EP0337838A1 - Process for the preparation of benzyl mercaptan - Google Patents [patents.google.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Bromobenzyl Mercaptan as a Protecting Group for Cysteine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The 2-bromobenzyl group is not a commonly documented protecting group for cysteine in peptide synthesis. The following application notes and protocols are based on the well-established chemistry of the closely related S-benzyl protecting group. The presence of a bromine atom on the benzyl ring may influence reaction kinetics and stability, and optimization of the described protocols is recommended.
The thiol group of cysteine is highly reactive and requires protection during peptide synthesis to prevent side reactions such as oxidation and alkylation. The choice of a suitable protecting group is critical for the successful synthesis of complex peptides. The 2-bromobenzyl group, an analogue of the classical S-benzyl protecting group, offers potential utility in specific synthetic strategies, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework. Its stability to trifluoroacetic acid (TFA) allows for its use as a "permanent" protecting group that is cleaved during the final, more stringent deprotection step.
The S-(2-bromobenzyl) group is introduced via S-alkylation of the cysteine thiol with 2-bromobenzyl bromide under basic conditions. Its removal requires strong acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF), or reductive cleavage using sodium in liquid ammonia. This stability profile makes it orthogonal to the Fmoc/tBu strategy, where it would remain intact during the final TFA-mediated cleavage from the resin.
Data Presentation
The following tables summarize quantitative data for the analogous S-benzyl protecting group. These values should be considered as estimates for the S-(2-bromobenzyl) group.
Table 1: Stability of S-Benzyl Cysteine Under Various Conditions
| Condition | Reagent | Temperature | Stability | Reference |
| Acidic (Fmoc Deprotection) | 20% Piperidine in DMF | Room Temperature | Stable | [1] |
| Acidic (Standard Cleavage) | 95% TFA | Room Temperature | Stable | [1] |
| Strong Acidic (Deprotection) | Anhydrous HF | 0 °C | Cleaved | [2] |
| Reductive (Deprotection) | Na in liquid NH₃ | -78 °C | Cleaved | [2] |
Table 2: Deprotection Efficiency of S-Benzyl Cysteine
| Method | Reagents | Time | Typical Yield | Reference |
| Strong Acidolysis | Anhydrous HF, Anisole | 1 hour | >90% (Sequence dependent) | [2] |
| Reductive Cleavage | Na, liquid NH₃ | 30 minutes | High (Sequence dependent) | [2] |
Experimental Protocols
Protocol 1: Protection of L-Cysteine with 2-Bromobenzyl Bromide
This protocol describes the S-alkylation of L-cysteine to form S-(2-bromobenzyl)-L-cysteine.
Materials:
-
L-Cysteine hydrochloride monohydrate
-
2-Bromobenzyl bromide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for pH adjustment
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1 equivalent) in deoxygenated water under a nitrogen or argon atmosphere.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2 equivalents) in water to raise the pH to approximately 8-9, ensuring the cysteine remains in its thiolate form.
-
In a separate flask, dissolve 2-bromobenzyl bromide (1.1 equivalents) in ethanol.
-
Add the solution of 2-bromobenzyl bromide dropwise to the cysteine solution with vigorous stirring, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to pH 5-6 with HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield S-(2-bromobenzyl)-L-cysteine.
Protocol 2: Deprotection of S-(2-Bromobenzyl)-Cysteine by Reductive Cleavage
This method uses sodium in liquid ammonia and is a classic procedure for cleaving S-benzyl groups.
Materials:
-
S-(2-bromobenzyl)-cysteine containing peptide
-
Anhydrous liquid ammonia
-
Sodium metal
-
Ammonium chloride (for quenching)
-
Dry ice/acetone condenser
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas in an efficient fume hood.
-
Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous liquid ammonia into the flask.
-
Dissolve the S-(2-bromobenzyl)-cysteine containing peptide in the liquid ammonia with stirring.
-
Carefully add small, freshly cut pieces of sodium metal to the stirred solution. The solution will turn a deep blue color. Continue adding sodium until the blue color persists for at least 30 seconds, indicating the reaction is complete.
-
Quench the reaction by the cautious addition of solid ammonium chloride until the blue color disappears.
-
Remove the cooling bath and allow the liquid ammonia to evaporate under a stream of nitrogen.
-
Dissolve the resulting residue in an appropriate buffer or solvent for purification by HPLC.
Protocol 3: Deprotection of S-(2-Bromobenzyl)-Cysteine by Strong Acidolysis
This protocol is suitable for peptides synthesized via Boc/Bzl SPPS and requires specialized equipment.
Materials:
-
S-(2-bromobenzyl)-cysteine containing peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Anisole or other appropriate scavengers
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-resin in the reaction vessel of a specialized HF cleavage apparatus.
-
Add an appropriate scavenger, such as anisole (typically 1 mL per gram of resin), to trap the generated benzyl cations.
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen.
-
The cleaved peptide is then precipitated from the resin and scavenger mixture using cold diethyl ether.
-
The crude peptide is collected by filtration, washed with cold ether, and dried.
-
Purify the peptide by reverse-phase HPLC.
Visualizations
Caption: Protection of Cysteine via S-Alkylation.
Caption: Deprotection Strategies for S-(2-Bromobenzyl)-Cysteine.
References
Application Notes and Protocols for S-Alkylation using 2-Bromobenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-alkylation is a fundamental chemical transformation that involves the formation of a carbon-sulfur bond, typically through the reaction of a thiol with an alkylating agent. This reaction is of paramount importance in various fields, including medicinal chemistry, chemical biology, and materials science. The resulting thioether linkage is a key structural motif in numerous biologically active molecules and provides a stable covalent bond for the modification of peptides, proteins, and other small molecules.[1]
2-Bromobenzyl mercaptan is a versatile reagent for S-alkylation, introducing the 2-bromobenzyl group onto a thiol-containing substrate. This moiety can serve multiple purposes: as a protecting group for thiols, particularly cysteine residues in peptide synthesis, or as a reactive handle for further functionalization through cross-coupling reactions at the bromine position. The ability to selectively modify cysteine residues in peptides and proteins is a powerful tool for developing novel therapeutics, diagnostic probes, and for studying protein function.[1][2]
These application notes provide a detailed protocol for the synthesis of this compound and its subsequent use in the S-alkylation of various thiol-containing substrates.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2-bromobenzyl bromide via the formation of an isothiouronium salt, followed by basic hydrolysis. This method avoids the direct handling of highly volatile and malodorous thiols in the initial steps.[3][4]
Materials:
-
2-Bromobenzyl bromide
-
Thiourea
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2 M
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask, combine 2-bromobenzyl bromide (1.0 eq), thiourea (1.1 eq), and 95% ethanol.
-
Heat the mixture to reflux and stir for 3-4 hours.[3]
-
Allow the reaction mixture to cool to room temperature. The 2-bromobenzyl isothiouronium bromide salt will precipitate.
-
Collect the solid salt by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Hydrolysis to this compound:
-
Transfer the collected isothiouronium salt to a clean round-bottom flask.
-
Add a 5 M aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux for 2-3 hours under a nitrogen atmosphere to prevent oxidation of the thiol.[4]
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 2 M HCl until it reaches a pH of approximately 2-3.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Part 2: General Protocol for S-Alkylation using this compound
This protocol outlines a general procedure for the S-alkylation of a thiol-containing substrate (e.g., a cysteine-containing peptide, a small molecule thiol) with the synthesized this compound. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Materials:
-
Thiol-containing substrate (e.g., N-acetyl-L-cysteine)
-
This compound (synthesized in Part 1)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or an organic base like triethylamine (TEA))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF))
-
Reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Nitrogen or Argon supply for inert atmosphere
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Work-up and purification supplies (e.g., water, ethyl acetate, brine, silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the thiol-containing substrate (1.0 eq).
-
Dissolve the substrate in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotonation of the Thiol:
-
Slowly add the base (1.1-1.5 eq) to the cooled solution. The choice of base will depend on the substrate's sensitivity and the pKa of the thiol. For simple thiols, K₂CO₃ or TEA are often sufficient. For less acidic thiols or to ensure complete deprotonation, a stronger base like NaH may be used.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the thiolate anion.
-
-
S-Alkylation:
-
Add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
If a water-miscible solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Data Presentation
The following table summarizes representative data for the S-alkylation of various thiol-containing substrates with this compound under generalized conditions. Yields are illustrative and may vary based on specific reaction conditions and the nature of the substrate.
| Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| N-acetyl-L-cysteine | K₂CO₃ | DMF | 4 | 85-95 |
| Glutathione (reduced) | TEA | ACN/H₂O | 6 | 70-85 |
| Thiophenol | NaH | THF | 2 | >95 |
| Cysteine-containing peptide | DIPEA | DMF | 8 | 60-80 |
| 1-Dodecanethiol | K₂CO₃ | ACN | 12 | 80-90 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound and its subsequent use in an S-alkylation reaction.
Caption: Experimental workflow for the synthesis and application of this compound.
S-Alkylation as a Post-Translational Modification
S-alkylation of cysteine residues is a key type of post-translational modification (PTM) that can alter a protein's structure, function, and interactions with other molecules.[5][6] The diagram below illustrates this concept.
Caption: Impact of S-alkylation on protein function and cellular signaling.
References
- 1. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. prepchem.com [prepchem.com]
- 5. Post-translational modification - Wikipedia [en.wikipedia.org]
- 6. 翻訳後修飾に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Investigational Use of 2-Bromobenzyl Mercaptan in Solid-Phase Peptide Synthesis (SPPS)
Disclaimer: 2-Bromobenzyl mercaptan is not a standard or commonly documented reagent in solid-phase peptide synthesis (SPPS). The following application notes and protocols are based on the established roles of similar thiol-containing compounds in SPPS and are intended to provide a framework for research and development purposes. These protocols are hypothetical and would require optimization and validation.
Application Note 1: Potential Use of this compound as a Scavenger in Peptide Cleavage Cocktails
During the final cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups (e.g., in Fmoc-SPPS), reactive carbocations are generated.[1][2] These electrophilic species can lead to unwanted side reactions, particularly the alkylation of nucleophilic residues like Cysteine (Cys), Tryptophan (Trp), and Methionine (Met).[1][3] Thiols are commonly added to the cleavage cocktail to act as "scavengers" by trapping these carbocations.[2][3]
This compound, with its nucleophilic thiol group, could potentially serve as a scavenger. Its aromatic structure is similar to other scavengers like thioanisole, and the thiol group is analogous to that of 1,2-ethanedithiol (EDT), a common reducing agent and scavenger for cysteine-containing peptides.[3][4][5] The presence of the bromo-benzyl group might offer different solubility or reactivity profiles compared to standard scavengers.
Data Presentation: Comparison of Cleavage Cocktails
The following table compares a standard cleavage cocktail with a hypothetical one incorporating this compound for the cleavage of a generic Cys-containing peptide from a solid support.
| Cocktail Component | Standard "Reagent K"[5] (%, v/v) | Hypothetical Cocktail B (%, v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5 | 87.5 | Strong acid for cleavage of the peptide from the resin and removal of acid-labile protecting groups.[2] |
| Phenol | 5.0 | 5.0 | Scavenger for protecting tyrosine and tryptophan residues.[5] |
| Water | 5.0 | 2.5 | Cation scavenger and aids in the hydrolysis of protecting groups. |
| Thioanisole | 5.0 | - | Scavenger, particularly effective for protecting tryptophan and methionine.[5] |
| 1,2-Ethanedithiol (EDT) | 2.5 | - | Scavenger and reducing agent to prevent disulfide bond formation and S-alkylation of Cysteine.[3][4] |
| This compound | - | 5.0 | Hypothetical: Acts as a primary scavenger for various carbocations and as a reducing agent for Cysteine. Its efficacy would need to be experimentally determined. |
Experimental Protocol: Peptide Cleavage with a this compound Cocktail
This protocol describes the final cleavage and deprotection of a peptide synthesized on a Wang or Rink Amide resin using the Fmoc/tBu strategy.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail B: Trifluoroacetic acid (TFA), Phenol, Water, this compound (87.5:5:2.5:5 v/v/v/v). Caution: Prepare fresh in a well-ventilated fume hood. TFA is highly corrosive.
-
Cold diethyl ether
-
Centrifuge tubes (ether-resistant)
-
Nitrogen or Argon gas stream
-
HPLC-grade water and acetonitrile
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) into a reaction vessel.
-
Add the freshly prepared Cleavage Cocktail B (2-3 mL for 100 mg of resin) to the vessel.
-
Seal the vessel and allow the reaction to proceed at room temperature with occasional gentle agitation for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold 50 mL centrifuge tube.
-
Wash the resin with a small additional volume of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large excess of cold diethyl ether (e.g., 40 mL).
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble impurities.
-
Dry the crude peptide pellet under a gentle stream of nitrogen or argon gas.
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile in water) for purification by reverse-phase HPLC.
Diagram: Scavenger Action in Peptide Cleavage
Caption: Mechanism of scavenger action to prevent side-product formation during peptide cleavage.
Application Note 2: Investigational Use of this compound for On-Resin Peptide Modification
On-resin modification allows for the introduction of functional groups into a peptide sequence prior to cleavage and purification. Thiol-Michael addition, a type of conjugate addition, is a "click" reaction that can be used for peptide modification.[6] This reaction involves the addition of a nucleophilic thiol to an electron-deficient alkene, such as an acryloyl or maleimide group, to form a stable thioether bond.[6]
A peptide containing a suitable Michael acceptor could be synthesized on-resin, followed by reaction with this compound to introduce the 2-bromobenzyl moiety. This could be used for further functionalization or to study the impact of this specific modification on peptide structure and function.
Data Presentation: Hypothetical On-Resin Thiol-Michael Addition
| Parameter | Condition 1 | Condition 2 | Rationale |
| Michael Acceptor | N-terminally acryloylated peptide-resin | Peptide-resin with a Lys(maleimide) side chain | Investigates reaction with different types of electron-deficient alkenes. |
| Reagent | This compound (10 eq.) | This compound (10 eq.) | A molar excess is used to drive the reaction to completion. |
| Base Catalyst | N,N-Diisopropylethylamine (DIPEA) (5 eq.) | 4-Methylmorpholine (NMM) (5 eq.) | A non-nucleophilic base is required to deprotonate the thiol, forming the reactive thiolate anion. The choice of base can influence reaction kinetics and side reactions. |
| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) | The solvent must swell the resin and dissolve the reagents. |
| Reaction Time | 4 hours | 12 hours | Reaction progress would be monitored (e.g., using a colorimetric test for free thiols) to determine the optimal time. |
| Expected Outcome | Resin-bound peptide with N-terminal 2-bromobenzyl thioether adduct | Resin-bound peptide with Lys side-chain 2-bromobenzyl thioether adduct | Successful on-resin modification, verifiable by mass spectrometry after a test cleavage. |
Experimental Protocol: On-Resin Thiol-Michael Addition
This protocol assumes the prior synthesis of a peptide on a solid support, which has been modified to contain a Michael acceptor (e.g., an N-terminal acryloyl group).
Materials:
-
Peptide-resin containing a Michael acceptor
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the peptide-resin (e.g., 100 mg, 0.1 mmol) in DMF in a reaction vessel for 30 minutes.
-
Drain the DMF from the resin.
-
Prepare a reaction solution by dissolving this compound (1.0 mmol, 10 eq.) and DIPEA (0.5 mmol, 5 eq.) in 2 mL of DMF.
-
Add the reaction solution to the swollen resin.
-
Seal the vessel and agitate at room temperature. Monitor the reaction for completion (e.g., using Ellman's test on a small sample of resin to check for unreacted Michael acceptor). The reaction may take 2-12 hours.
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin extensively to remove excess reagents:
-
3 x DMF
-
3 x DCM
-
3 x MeOH
-
-
Dry the modified peptide-resin under vacuum.
-
The modified peptide can now be cleaved from the resin using the appropriate cleavage cocktail (as described in Application Note 1) and analyzed by mass spectrometry to confirm the modification.
Diagram: On-Resin Modification Workflow
Caption: Experimental workflow for the on-resin modification of a peptide using a thiol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of 2-Bromobenzyl from a Protected Thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of thiols protected with the 2-bromobenzyl group. The information compiled herein is intended to guide researchers in selecting the appropriate deprotection method and executing it effectively in the laboratory.
Introduction
The protection of thiol groups is a critical strategy in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. The 2-bromobenzyl group is a valuable protecting group for thiols due to its stability under a range of reaction conditions. However, its efficient and clean removal is paramount to obtaining the desired final product in high yield and purity. This document outlines the most common and effective methods for the deprotection of 2-bromobenzyl protected thiols.
Deprotection Methodologies
The primary methods for the cleavage of the 2-bromobenzyl group from a thiol involve strong acidolysis. The choice of reagent and reaction conditions can be tailored based on the substrate's sensitivity and the desired scale of the reaction.
Data Summary of Deprotection Methods
| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Strong Acidolysis | Anhydrous Hydrogen Fluoride (HF) | 1 - 2 hours | > 90% | Requires specialized equipment due to the corrosive and toxic nature of HF. Effective for complete deprotection, especially in peptide synthesis. Scavengers like anisole or cresol are often added to prevent side reactions.[1][2][3][4] |
| Strong Acidolysis | Trifluoroacetic Acid (TFA) | 2 - 4 hours | 85 - 95% | A less hazardous alternative to HF, though still highly corrosive. Often used in a "cleavage cocktail" with scavengers. May require elevated temperatures for complete removal depending on the substrate.[5][6][7][8] |
| Reductive Cleavage | Sodium in Liquid Ammonia | 30 minutes - 1 hour | Variable | A powerful reducing method that can be effective for benzyl group cleavage. However, it may not be compatible with other functional groups in the molecule. Careful control of the reaction is necessary to avoid over-reduction.[9] |
Experimental Protocols
The following are detailed protocols for the deprotection of a 2-bromobenzyl protected thiol using common methods.
Protocol 1: Deprotection using Anhydrous Hydrogen Fluoride (HF)
This method is highly effective but requires a specialized apparatus and stringent safety precautions due to the hazardous nature of HF.[1][2][3][4]
Materials:
-
S-(2-bromobenzyl) protected thiol compound
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole, cresol, or a scavenger cocktail)
-
HF cleavage apparatus
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Precipitation solvent (e.g., cold diethyl ether)
-
Purification solvents and equipment (e.g., HPLC)
Procedure:
-
Place the S-(2-bromobenzyl) protected thiol compound and a magnetic stir bar into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger(s) to the reaction vessel. A common scavenger is anisole (1-2 mL per gram of substrate).
-
Cool the reaction vessel in a dry ice/acetone bath to approximately -78 °C.
-
Carefully condense a measured amount of anhydrous HF into the reaction vessel.
-
Once the desired amount of HF has been added, remove the cooling bath and allow the reaction mixture to warm to 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress if possible (e.g., by taking aliquots and analyzing by HPLC after quenching).
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by using a water aspirator, ensuring proper trapping of the HF gas.
-
Once the HF is removed, add cold diethyl ether to the residue to precipitate the deprotected product.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove scavengers and byproducts.
-
Dry the crude product under vacuum.
-
Purify the deprotected thiol by an appropriate method, such as HPLC.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) Cleavage Cocktail
This method is a common alternative to HF cleavage and is performed at atmospheric pressure.
Materials:
-
S-(2-bromobenzyl) protected thiol compound
-
Trifluoroacetic Acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Precipitation solvent (e.g., cold diethyl ether)
-
Purification solvents and equipment (e.g., HPLC)
Procedure:
-
Place the S-(2-bromobenzyl) protected thiol compound in a round-bottom flask.
-
Prepare the TFA cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (v/v/v).
-
Add the TFA cleavage cocktail to the substrate (typically 10-20 mL per gram of substrate).
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated if deprotection is sluggish, but this should be done with caution to avoid side reactions.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.
-
Add cold diethyl ether to the concentrated residue to precipitate the deprotected thiol.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the product as necessary.
Visualizations
Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of a 2-bromobenzyl protected thiol.
Caption: General workflow for the deprotection of a 2-bromobenzyl protected thiol.
Logical Relationship of Deprotection Methods
The choice of deprotection method is often guided by the stability of the substrate and the available laboratory facilities.
Caption: Decision tree for selecting a deprotection method.
References
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cleavage of 2-Bromobenzyl Thiol Ethers with Anhydrous Hydrogen Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-bromobenzyl (2-Br-Bzl) group is utilized as a protecting group for the thiol functionality of cysteine residues in peptide synthesis, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. The final step in this strategy involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups. Anhydrous hydrogen fluoride (HF) is a highly effective but aggressive reagent for this global deprotection.[1][2]
The electron-withdrawing nature of the bromine atom on the benzyl ring increases the stability of the 2-bromobenzyl group against acidolysis compared to the unsubstituted benzyl (Bzl) or electron-donating substituted benzyl groups like 4-methylbenzyl (Meb) or 4-methoxybenzyl (Mob).[3] Therefore, robust cleavage conditions are necessary to ensure complete deprotection. This document provides detailed protocols and technical considerations for the successful cleavage of S-(2-bromobenzyl) protected thiol ethers using anhydrous HF.
Cleavage Mechanism and Rationale
The cleavage of benzyl-type protecting groups in strong acid, such as HF, proceeds through an S(_N)1 mechanism.[2][4] The reaction is initiated by the protonation of the thioether sulfur atom, converting the thiol into a good leaving group. Subsequent heterolysis of the carbon-sulfur bond generates a free thiol on the peptide and a stabilized 2-bromobenzyl carbocation.
This carbocation is a potent electrophile and can lead to undesirable side reactions by alkylating nucleophilic residues within the peptide sequence, such as tryptophan, tyrosine, methionine, and the newly deprotected cysteine.[4][5] To prevent these deleterious modifications, the cleavage reaction is performed in the presence of a "scavenger" cocktail designed to trap the carbocations as they form.[5]
Caption: Sₙ1 mechanism for HF cleavage of S-2-bromobenzyl group.
Data Presentation: Protecting Group Lability and Scavenger Cocktails
Due to the increased stability of the S-2-bromobenzyl group, cleavage conditions must be carefully selected. The following tables provide a comparison of relative stabilities for common S-benzyl protecting groups and recommended scavenger cocktails for mitigating side reactions during HF cleavage.
Table 1: Relative Acid Lability of Cysteine S-Benzyl Protecting Groups
| Protecting Group | Structure | Relative Lability in Acid | Comments |
| 4-Methoxybenzyl (Mob) | 4-MeO-Bzl | Most Labile | Electron-donating group stabilizes the carbocation, facilitating cleavage.[3] |
| 4-Methylbenzyl (Meb) | 4-Me-Bzl | Moderately Labile | Less labile than Mob but more labile than unsubstituted Bzl.[3] |
| Benzyl (Bzl) | Bzl | Stable | Standard benzyl protecting group, requires strong acid for removal.[3] |
| 2-Bromobenzyl (2-Br-Bzl) | 2-Br-Bzl | More Stable | Electron-withdrawing Br destabilizes the carbocation, requiring harsher conditions. |
Table 2: Standard Scavenger Cocktails for "High HF" Cleavage
| Scavenger | Typical Volume per gram of Peptide-Resin | Purpose | Reference |
| Anisole | 1.0 - 1.5 mL | Primary carbocation scavenger. | [4][5] |
| p-Cresol | 1.0 mL | Scavenger, improves peptide solubility. | [5] |
| p-Thiocresol | 0.2 - 0.5 mL | Protects tryptophan and prevents reattachment to cysteine. | [3] |
| Dimethyl Sulfide (DMS) | 1.0 mL | Used in "Low-High" HF, can be added to High HF. | [1] |
| 1,2-Ethanedithiol (EDT) | 0.2 - 0.5 mL | Effective scavenger, particularly for tryptophan protection. | [5] |
Experimental Protocols
Safety Precaution: Anhydrous hydrogen fluoride (HF) is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. All manipulations must be performed in a dedicated, well-maintained HF cleavage apparatus within a certified fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., neoprene), lab coat, and full-face shield, is mandatory. An HF antidote, such as calcium gluconate gel, must be readily accessible.[2][4]
Standard "High HF" Cleavage Protocol
This protocol is recommended for the complete removal of the robust S-2-bromobenzyl protecting group.
Materials:
-
Peptide-resin with S-2-bromobenzyl protected cysteine.
-
Anhydrous Hydrogen Fluoride (HF).
-
Scavengers: p-cresol, anisole (other thiols may be added as needed).
-
Reaction Vessel (Kel-F or similar HF-resistant polymer).
-
HF Cleavage Apparatus.
-
Cold diethyl ether.
-
Solvent for peptide extraction (e.g., 10% aqueous acetic acid).
-
Stir bar.
Procedure:
-
Preparation: Place the dried peptide-resin (typically 0.2-0.5 g) and a Teflon-coated stir bar into the HF-resistant reaction vessel.
-
Scavenger Addition: Add the scavenger cocktail to the reaction vessel. A common mixture is p-cresol (1.0 mL) and anisole (1.0 mL) per gram of resin.[5]
-
Apparatus Assembly: Securely attach the reaction vessel to the HF apparatus.
-
Cooling: Cool the reaction vessel in a dry ice/acetone or methanol bath for at least 5-10 minutes.
-
HF Distillation: Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the cooled reaction vessel.
-
Reaction: Once the desired amount of HF is collected, switch the cooling bath to an ice-water bath to maintain the reaction temperature between 0°C and 5°C.
-
Stirring: Stir the reaction mixture for 60 to 90 minutes at 0-5°C. Given the higher stability of the 2-Br-Bzl group, a longer reaction time (up to 2 hours) may be necessary for complete deprotection, especially if other resistant groups like Arg(Tos) are present.[5]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a steady stream of nitrogen gas or under vacuum. Ensure the vapor is safely trapped and neutralized by the apparatus scrubber.
-
Peptide Precipitation: Once all HF is removed, carefully detach the reaction vessel. Add cold diethyl ether (approx. 10 times the volume of the original cleavage mixture) to the residue to precipitate the crude peptide.
-
Washing: Wash the precipitated peptide thoroughly with cold diethyl ether two to three more times to remove the scavengers and their alkylated byproducts. Centrifuge or filter to collect the peptide between washes.
-
Drying and Extraction: Dry the crude peptide pellet under vacuum. Dissolve the dried peptide in a suitable aqueous solvent (e.g., 10% acetic acid) and lyophilize for purification.
Caption: Workflow for the "High HF" cleavage protocol.
Concluding Remarks
The successful cleavage of the S-2-bromobenzyl thiol ether protecting group requires careful attention to the robust nature of this group. The standard "High HF" cleavage protocol, potentially with an extended reaction time of 90-120 minutes, is recommended. The use of an appropriate scavenger cocktail is absolutely critical to minimize side reactions and maximize the yield of the desired peptide. Post-cleavage workup must be performed diligently to remove residual scavengers prior to purification. Researchers should always adhere to strict safety protocols when handling the highly hazardous anhydrous HF.
References
Application Notes and Protocols for the Orthogonal Protection Strategy Utilizing 2-Bromobenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a prospective orthogonal protection strategy employing 2-Bromobenzyl mercaptan for the protection of various functional groups, primarily focusing on thiols. While not yet a widely documented protecting group, the unique electronic properties imparted by the ortho-bromo substituent on the benzyl ring suggest the potential for selective cleavage under conditions that are orthogonal to standard protecting group manipulations. These application notes provide a theoretical framework, including detailed hypothetical protocols for the introduction and selective removal of the 2-bromobenzyl (2-Br-Bn) group, and a discussion of its potential advantages in complex organic synthesis, particularly in the context of peptide and small molecule drug development. The information herein is intended to serve as a foundation for researchers to explore and validate this novel protecting group strategy.
Introduction to the 2-Bromobenzyl (2-Br-Bn) Protecting Group
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity.[1][2] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[3] The concept of orthogonality, where different protecting groups can be selectively removed in any order, is a cornerstone of modern synthetic chemistry.[1][2]
Benzyl-based protecting groups are widely used for their stability under a range of conditions.[4] The electronic nature of substituents on the benzyl ring can significantly influence the stability of the protecting group and the conditions required for its cleavage. The introduction of a bromine atom at the 2-position of the benzyl group is proposed here as a strategy to create a novel protecting group with unique cleavage characteristics. The electron-withdrawing nature of the bromine atom may offer a handle for selective deprotection via methods such as palladium-catalyzed reactions, potentially leaving other acid- or base-labile protecting groups intact.
Potential Advantages of the 2-Br-Bn Group:
-
Orthogonality: The potential for selective cleavage using transition metal catalysis offers orthogonality to common acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups.
-
Tunable Reactivity: The electronic effect of the ortho-bromo substituent may modulate the stability of the protecting group compared to standard benzyl ethers or thioethers.
-
Handle for Further Functionalization: The bromine atom can serve as a site for subsequent cross-coupling reactions, allowing for late-stage diversification of the protected molecule.
Proposed Orthogonal Protection Strategy
The proposed strategy involves the protection of a functional group (e.g., a thiol) with the 2-bromobenzyl group. This 2-Br-Bn protected intermediate can then be subjected to various synthetic transformations where other protecting groups are removed. The 2-Br-Bn group is envisioned to remain stable under these conditions and can be selectively cleaved at a later stage.
Logical Workflow for the Orthogonal Strategy
Caption: Proposed workflow for an orthogonal protection strategy using the 2-bromobenzyl group.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and serve as a starting point for the experimental validation of the 2-bromobenzyl protecting group.
Protection of a Thiol with 2-Bromobenzyl Bromide
This protocol describes the formation of a 2-bromobenzyl thioether.
Materials:
-
Thiol-containing substrate
-
2-Bromobenzyl bromide
-
Base (e.g., Sodium hydride (NaH) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Reaction vessel
-
Magnetic stirrer
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the thiol-containing substrate (1.0 eq) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (1.1 eq). If using NaH, allow for the cessation of hydrogen evolution.
-
Add a solution of 2-bromobenzyl bromide (1.2 eq) in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Thiol Protection
Caption: Step-by-step workflow for the protection of a thiol with 2-bromobenzyl bromide.
Orthogonal Deprotection of the 2-Bromobenzyl Thioether
This protocol proposes a selective cleavage of the 2-bromobenzyl thioether via a palladium-catalyzed reaction.
Materials:
-
2-Bromobenzyl thioether substrate
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Ligand (if necessary)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Reducing agent or nucleophile for cleavage (e.g., a boronic acid for Suzuki coupling followed by cleavage, or a thiol for reductive cleavage)
-
Standard work-up and purification reagents
Procedure:
-
In a reaction vessel, combine the 2-bromobenzyl thioether substrate (1.0 eq), palladium catalyst (0.05-0.1 eq), and base (2.0 eq).
-
Add the appropriate solvent and degas the mixture.
-
Add the cleaving agent (e.g., a suitable boronic acid for a Suzuki-Miyaura cross-coupling which would be followed by a separate cleavage step, or a nucleophilic thiol for a direct displacement).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the deprotected thiol by column chromatography.
Quantitative Data (Hypothetical)
The following tables summarize the expected, yet hypothetical, quantitative data for the protection and deprotection reactions.
Table 1: Hypothetical Yields for the Protection of Various Thiols
| Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| Cysteine derivative | DIPEA | DMF | 3 | 85-95 |
| Glutathione derivative | NaH | THF | 4 | 80-90 |
| Thiophenol | K₂CO₃ | Acetonitrile | 2 | 90-98 |
| Aliphatic Thiol | NaH | THF | 4 | 85-95 |
Table 2: Hypothetical Conditions and Yields for Orthogonal Deprotection
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | 100 | 8 | 75-85 |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 90 | 12 | 70-80 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 80-90 |
Signaling Pathway Analogy: The Logic of Orthogonal Protection
The concept of orthogonal protection can be visualized as a signaling pathway where specific signals (reagents) trigger distinct events (deprotection) without cross-talk.
Caption: Analogy of orthogonal deprotection to a specific signaling pathway.
Conclusion
The proposed orthogonal protection strategy using this compound presents a promising, albeit theoretical, avenue for advancing complex molecular synthesis. The unique positioning of the bromine atom on the benzyl ring offers the potential for selective cleavage via transition metal catalysis, a feature that would be highly valuable in the synthesis of peptides and other intricate organic molecules. The experimental protocols and workflows provided in these application notes are intended to guide researchers in the validation and potential adoption of this novel protecting group. Further experimental investigation is required to fully elucidate the stability, reactivity, and scope of the 2-bromobenzyl protecting group.
References
Application Notes and Protocols: 2-Bromobenzyl Mercaptan in Disulfide Bond Formation Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic formation of disulfide bonds is a cornerstone in the synthesis of peptides and proteins, imparting crucial structural stability and conformational constraints. A key methodology in achieving specific disulfide linkages, particularly in molecules with multiple cysteine residues, involves the use of thiol protecting groups. This document explores the proposed application of 2-Bromobenzyl mercaptan as a robust protecting group for cysteine side chains. While direct literature for this specific reagent in disulfide bond formation is limited, its utility can be inferred from the well-established chemistry of S-benzyl protecting groups. These notes provide a theoretical framework and hypothetical protocols for the use of this compound in a directed disulfide bond formation strategy, offering a potential new tool for peptide and protein chemists.
Introduction
Disulfide bonds are critical post-translational modifications that define the tertiary structure and biological activity of many peptides and proteins. The controlled and regioselective formation of these bonds is a significant challenge in chemical synthesis, especially in complex molecules with multiple cysteine residues. The use of orthogonal thiol-protecting groups allows for the sequential and specific formation of disulfide bridges.
The ideal thiol protecting group should be stable throughout the synthetic process and be removable under specific conditions that do not affect other protecting groups or the integrity of the peptide backbone. Benzyl-type protecting groups are known for their high stability. The introduction of a bromine atom at the ortho position of the benzyl group, as in this compound, is expected to influence the electronic properties and cleavage conditions of the resulting thioether, potentially offering unique selectivity.
Proposed Strategy: 2-Bromobenzyl Group as a Thiol Protection
The proposed strategy involves the protection of a cysteine thiol with 2-Bromobenzyl bromide (generated in situ or used directly) to form a stable S-(2-bromobenzyl) thioether. This protected cysteine can be incorporated into a peptide sequence. Following the formation of other disulfide bonds using more labile protecting groups, the S-(2-bromobenzyl) group can be removed under specific, albeit potentially harsh, conditions to liberate the thiol for the final disulfide bond formation.
Chemical Reaction
Experimental Protocols (Hypothetical)
The following protocols are proposed based on established methods for S-benzyl protection and deprotection. Optimization will be necessary for specific substrates.
Protocol 1: Protection of Cysteine with 2-Bromobenzyl Bromide
Objective: To form the S-(2-bromobenzyl) thioether of a cysteine residue.
Materials:
-
N-protected Cysteine (e.g., Fmoc-Cys-OH)
-
2-Bromobenzyl bromide
-
Base (e.g., Diisopropylethylamine, DIEA)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
Procedure:
-
Dissolve N-protected Cysteine (1 equivalent) in DMF.
-
Add DIEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add 2-Bromobenzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Deprotection of S-(2-bromobenzyl)-Cysteine
Objective: To cleave the S-(2-bromobenzyl) group to yield the free thiol. Due to the expected stability, harsh deprotection conditions are likely required.
Method A: Sodium in Liquid Ammonia (Birch Reduction) [1] Caution: This procedure involves highly reactive and hazardous materials and should be performed by trained personnel in a suitable fume hood.
Materials:
-
S-(2-bromobenzyl)-protected peptide
-
Anhydrous liquid ammonia
-
Sodium metal
Procedure:
-
Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense anhydrous liquid ammonia into the flask at -78°C.
-
Dissolve the S-(2-bromobenzyl)-protected peptide in the liquid ammonia.
-
Add small, freshly cut pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Maintain the blue color for 30-60 minutes.
-
Quench the reaction by the addition of a proton source, such as ammonium chloride or a primary alcohol.
-
Allow the ammonia to evaporate under a stream of nitrogen.
-
Dissolve the residue in an appropriate buffer for further purification or direct oxidation.
Method B: Strong Acid Cleavage (e.g., HF or TMSOTf/TFA) [1][2] Caution: Highly corrosive and toxic reagents. Handle with extreme care in a specialized apparatus.
Materials:
-
S-(2-bromobenzyl)-protected peptide
-
Anhydrous Hydrogen Fluoride (HF) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) / Trifluoroacetic acid (TFA)
-
Scavengers (e.g., anisole, thioanisole)
Procedure (using TMSOTf/TFA):
-
Dissolve the S-(2-bromobenzyl)-protected peptide in a mixture of TFA and a scavenger (e.g., thioanisole).
-
Cool the solution to 0°C in an ice bath.
-
Add TMSOTf (e.g., 1M solution in TFA) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the cleavage by LC-MS.
-
Upon completion, precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold ether.
-
Dry the peptide under vacuum.
Data Presentation
The following tables summarize the hypothetical reaction conditions and expected outcomes for the proposed protocols.
| Parameter | Protection of Cysteine |
| Reactants | N-protected Cysteine, 2-Bromobenzyl bromide, DIEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Proposed Yield | > 80% (based on analogous S-benzylation reactions) |
| Purity | High after chromatographic purification |
| Parameter | Deprotection Method A: Na/liq. NH₃ | Deprotection Method B: TMSOTf/TFA |
| Reagents | Sodium metal, liquid ammonia | TMSOTf, TFA, thioanisole |
| Temperature | -78°C to -33°C | 0°C to Room Temperature |
| Reaction Time | 30-60 minutes | 1-4 hours |
| Proposed Yield | Variable, potentially high but with risk of side reactions. | Moderate to high, dependent on substrate stability. |
| Purity | Requires careful workup and purification. | Requires purification to remove scavengers and byproducts. |
| Notes | Powerful but non-selective reduction. | Harsh acidic conditions may cleave other protecting groups. |
Application in Directed Disulfide Bond Formation
The stability of the S-(2-bromobenzyl) group makes it a candidate for protecting a cysteine residue that is intended to form the final disulfide bond in a multi-disulfide-containing peptide.
Conclusion
References
Application of 2-Bromobenzyl Mercaptan in Carbohydrate Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. The 2-bromobenzyl group, introduced via 2-bromobenzyl mercaptan, serves as a versatile protecting group for the anomeric position of carbohydrates, forming a 2-bromobenzyl thioglycoside. This application note provides detailed protocols for the synthesis of 2-bromobenzyl thioglycosides, their subsequent use as glycosyl donors in glycosylation reactions, and methods for the removal of the 2-bromobenzyl group. The unique properties of the 2-bromobenzyl moiety, including its stability under various reaction conditions and its selective activation, make it a valuable tool for synthetic carbohydrate chemists.
Core Applications
The primary application of this compound in carbohydrate synthesis is the formation of 2-bromobenzyl thioglycosides. These thioglycosides are stable intermediates that can be activated under specific conditions to act as glycosyl donors, enabling the formation of glycosidic linkages. The workflow can be summarized as follows:
-
Synthesis of 2-Bromobenzyl Thioglycoside: The anomeric position of a suitably protected monosaccharide is converted to a 2-bromobenzyl thioglycoside.
-
Glycosylation: The 2-bromobenzyl thioglycoside (glycosyl donor) is reacted with a glycosyl acceptor (an alcohol, which can be another carbohydrate) in the presence of a promoter to form a disaccharide or glycoconjugate.
-
Deprotection: The 2-bromobenzyl group can be removed to yield the free thiol or completely cleaved from the sugar moiety.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromobenzyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside
This protocol describes the synthesis of a 2-bromobenzyl thioglycoside from a per-O-acetylated glucose derivative.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) in DMF, add this compound (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-bromobenzyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside.
| Reactant | Product | Yield (%) | Reference |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | 2-Bromobenzyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Typically >85% | General procedure adapted from thioglycoside synthesis |
Protocol 2: NIS/TfOH Promoted Glycosylation using 2-Bromobenzyl Thioglycoside
This protocol details the activation of a 2-bromobenzyl thioglycoside donor for coupling with a glycosyl acceptor.
Materials:
-
2-Bromobenzyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (Glycosyl Donor)
-
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Glycosyl Acceptor)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of the glycosyl donor (1.0 eq), glycosyl acceptor (1.2 eq), and activated 4 Å molecular sieves in anhydrous DCM at -40 °C under an inert atmosphere (e.g., argon), add NIS (1.1 eq).
-
After stirring for 15 minutes, add a catalytic amount of TfOH (0.1 eq).
-
Allow the reaction to proceed at -40 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding saturated aqueous Na₂S₂O₃ solution.
-
Filter the mixture through a pad of Celite®, and wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired disaccharide.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Product | Yield (%) | α:β Ratio | Reference |
| 2-Bromobenzyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | Methyl 2,3,4-tri-O-benzyl-6-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-D-glucopyranoside | 70-90% | β-selective | General procedure for NIS/TfOH glycosylation[1] |
Protocol 3: Deprotection of the 2-Bromobenzyl Group
The 2-bromobenzyl group can be removed through several methods, including reductive desulfurization.
Method A: Reductive Desulfurization with Raney Nickel
Materials:
-
Protected thioglycoside (e.g., the product from Protocol 2)
-
Raney Nickel (W-2)
-
Ethanol
-
Celite®
Procedure:
-
Dissolve the 2-bromobenzyl thioglycoside in ethanol.
-
Add a slurry of Raney Nickel (W-2) in ethanol to the solution.
-
Stir the mixture vigorously at room temperature. The reaction can be heated to reflux to increase the rate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel, and wash the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the desulfurized product.
Method B: Oxidative Deprotection
While less common for simple thioglycosides, oxidative methods can be employed to convert the thioether to a sulfoxide, which is a better leaving group.
Materials:
-
Protected thioglycoside
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-bromobenzyl thioglycoside in DCM and cool to 0 °C.
-
Add m-CPBA (1.1-1.3 eq) portion-wise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting sulfoxide can then be used in subsequent glycosylation reactions under different activation conditions.
Visualizations
Caption: Workflow for the application of this compound in carbohydrate synthesis.
Caption: General mechanism of NIS/TfOH promoted glycosylation with a 2-bromobenzyl thioglycoside donor.
Conclusion
This compound is a valuable reagent for the protection of the anomeric center of carbohydrates. The resulting 2-bromobenzyl thioglycosides are stable glycosyl donors that can be effectively activated for the formation of glycosidic bonds. The protocols provided herein offer a foundation for the application of this methodology in the synthesis of complex carbohydrates for research and drug development. The ability to selectively introduce and remove the 2-bromobenzyl group adds to the synthetic chemist's toolbox for intricate oligosaccharide assembly.
References
Application Notes and Protocols for the Use of 2-Bromobenzyl Mercaptan as a Thiol Source in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 2-bromobenzyl mercaptan as a versatile thiol source in multi-step organic synthesis. The following protocols outline a representative two-step synthetic sequence involving an initial S-alkylation reaction followed by a deprotection step, yielding a key intermediate for further elaboration in drug discovery and development.
Introduction
This compound is a valuable building block in organic synthesis, offering a reactive thiol group for the formation of thioethers. The presence of the bromine atom on the aromatic ring provides a handle for subsequent cross-coupling reactions, allowing for the rapid diversification of molecular scaffolds. This document details a reliable synthetic route starting from this compound, providing researchers with the necessary protocols to generate valuable intermediates for their synthetic campaigns.
Data Presentation
The following tables summarize the expected quantitative data for the described two-step synthesis. Please note that these are representative values based on typical yields for similar reactions and should be optimized for specific laboratory conditions.
Table 1: S-Alkylation of this compound
| Entry | Electrophile | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | N-(2-chloroethyl)acetamide | N-(2-((2-bromobenzyl)thio)ethyl)acetamide | 12 | 85 | >95 |
Table 2: Hydrolysis of N-(2-((2-bromobenzyl)thio)ethyl)acetamide
| Entry | Starting Material | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | N-(2-((2-bromobenzyl)thio)ethyl)acetamide | 2-((2-bromobenzyl)thio)ethan-1-amine | 6 | 90 | >98 |
Experimental Protocols
Step 1: Synthesis of N-(2-((2-bromobenzyl)thio)ethyl)acetamide
This protocol describes the S-alkylation of this compound with N-(2-chloroethyl)acetamide to form the corresponding thioether.
Materials:
-
This compound
-
N-(2-chloroethyl)acetamide
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the mercaptan in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir the suspension at room temperature for 15 minutes.
-
Add a solution of N-(2-chloroethyl)acetamide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x ).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-((2-bromobenzyl)thio)ethyl)acetamide.
Step 2: Synthesis of 2-((2-bromobenzyl)thio)ethan-1-amine
This protocol details the acidic hydrolysis of the acetamide group to yield the primary amine.
Materials:
-
N-(2-((2-bromobenzyl)thio)ethyl)acetamide
-
6 M Hydrochloric Acid (HCl)
-
10 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve N-(2-((2-bromobenzyl)thio)ethyl)acetamide (1.0 eq) in ethanol.
-
Add 6 M hydrochloric acid to the solution.
-
Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue by the dropwise addition of 10 M sodium hydroxide until a pH of ~10-12 is reached.
-
Extract the aqueous layer with dichloromethane (3 x ).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-((2-bromobenzyl)thio)ethan-1-amine.
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Logical workflow for Step 1: S-Alkylation.
Caption: Logical workflow for Step 2: Hydrolysis.
Application Notes and Protocols: Installation of the 2-Bromobenzyl Group
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 2-bromobenzyl group is a valuable functional moiety in organic synthesis, primarily utilized as a protecting group for various nucleophilic functional groups, including alcohols, amines, and thiols. Its installation is typically achieved via nucleophilic substitution, where the nucleophile displaces the bromide from the benzylic position of 2-bromobenzyl bromide. The presence of the bromine atom on the aromatic ring can also serve as a handle for further synthetic transformations, such as cross-coupling reactions.
The reactivity of 2-bromobenzyl bromide is analogous to that of benzyl bromide, making it a potent electrophile for SN2 reactions.[1] Due to its lachrymatory nature, 2-bromobenzyl bromide should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment.[2]
Key Features:
-
Protection: Forms stable ethers, amines, and thioethers.
-
Installation: Generally straightforward, following standard alkylation procedures.[2][3]
-
Cleavage: The benzyl group can be removed under various conditions, most commonly via catalytic hydrogenolysis (e.g., H₂ with Pd/C), which regenerates the original functional group and produces 2-bromotoluene.[4][5] Oxidative cleavage or the use of strong acids are alternative methods.[3]
-
Orthogonality: The 2-bromobenzyl group's stability profile allows for selective protection and deprotection in the presence of other protecting groups.
-
Synthetic Handle: The aryl bromide offers a site for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions.
Data Presentation: Reaction Conditions Summary
The following tables summarize typical experimental conditions for the installation of the 2-bromobenzyl group onto alcohols, amines, and thiols. Conditions are based on standard benzylation protocols.[1][2]
Table 1: O-(2-Bromobenzyl)ation of Alcohols
| Substrate | Reagent | Base | Solvent | Temperature | Time (h) | Typical Yield |
| Primary Alcohol | 2-Bromobenzyl bromide (1.1-1.5 eq) | NaH (1.2 eq) | Anhydrous DMF/THF | 0 °C to RT | 12-16 | High |
| Secondary Alcohol | 2-Bromobenzyl bromide (1.2-2.0 eq) | NaH (1.5 eq) | Anhydrous DMF/THF | RT to 50 °C | 16-24 | Moderate to High |
| Phenol | 2-Bromobenzyl bromide (1.1-1.3 eq) | K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq) | DMF or Acetonitrile | RT to 60 °C | 6-12 | High |
Table 2: N-(2-Bromobenzyl)ation of Amines
| Substrate | Reagent | Base | Solvent | Temperature | Time (h) | Typical Yield |
| Primary Amine | 2-Bromobenzyl bromide (2.2-3.0 eq) | K₂CO₃ or DIPEA (3.0 eq) | Acetonitrile or DMF | RT to Reflux | 3-12 | Moderate to High (Risk of over-alkylation) |
| Secondary Amine | 2-Bromobenzyl bromide (1.1-1.5 eq) | K₂CO₃ or DIPEA (1.5-2.0 eq) | Acetonitrile or DMF | RT to Reflux | 3-12 | High |
Note: For primary amines, over-alkylation to the dibenzylated product is a common side reaction. Careful control of stoichiometry is required to favor mono-alkylation.[1]
Table 3: S-(2-Bromobenzyl)ation of Thiols
| Substrate | Reagent | Base | Solvent | Temperature | Time (h) | Typical Yield |
| Aliphatic Thiol | 2-Bromobenzyl bromide (1.1 eq) | NaOH or K₂CO₃ (1.5 eq) | Methanol or Ethanol | RT | 2-4 | High |
| Thiophenol | 2-Bromobenzyl bromide (1.1 eq) | K₂CO₃ or Et₃N (1.5 eq) | DMF or Acetonitrile | RT | 1-3 | High |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol (O-Alkylation)
This protocol describes the formation of a 2-bromobenzyl ether from a primary alcohol using Williamson ether synthesis.[3][4]
Materials:
-
Primary alcohol (1.0 eq)
-
2-Bromobenzyl bromide (1.1 eq)[6]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF (0.5 M), add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).[4]
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of 2-bromobenzyl bromide (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.[4]
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of a Secondary Amine (N-Alkylation)
This protocol details the installation of a 2-bromobenzyl group on a secondary amine.
Materials:
-
Secondary amine (1.0 eq)
-
2-Bromobenzyl bromide (1.2 eq)[6]
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Prepare a solution of the secondary amine (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) and 2-bromobenzyl bromide (1.2 eq).[2]
-
Stir the reaction mixture at room temperature or heat to reflux for 3-6 hours, depending on the reactivity of the amine.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Protection of a Thiol (S-Alkylation)
This protocol outlines a one-pot synthesis of a 2-bromobenzyl thioether from 2-bromobenzyl bromide using thiourea, which avoids the handling of malodorous thiols directly.[8]
Materials:
-
2-Bromobenzyl bromide (1.0 eq)[6]
-
Thiourea (1.1 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Dry, degassed methanol or ethanol
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Add thiourea (1.1 eq) to a solution of 2-bromobenzyl bromide (1.0 eq) in dry, degassed methanol (approx. 10 mL per 1 g of halide).[8]
-
Reflux the mixture overnight to form the isothiouronium salt intermediate.
-
Add NaOH (3.0 eq) and continue to reflux for an additional 2-3 hours to hydrolyze the intermediate to the thiol and subsequently form the thioether with the remaining benzyl bromide.
-
Cool the reaction to room temperature.
-
Add 2 M NaOH (approx. 3x the volume of alcohol used) to the reaction mixture.[8]
-
Extract the product with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for 2-bromobenzyl group installation.
Caption: Protection and deprotection cycle using the 2-bromobenzyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Bromide [commonorganicchemistry.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. 2-Bromobenzyl bromide 98 3433-80-5 [sigmaaldrich.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Side reactions associated with 2-Bromobenzyl mercaptan use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Bromobenzyl Mercaptan in experimental settings. The information is designed to help users anticipate and address potential side reactions and other common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed when using this compound?
A1: The most prevalent side reaction is the oxidation of the thiol group to form the corresponding disulfide, 2,2'-dithiobis(benzyl bromide). This is a common reactivity pathway for most thiols, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents present in the reaction mixture.
Q2: How can I minimize the formation of the disulfide byproduct?
A2: To minimize disulfide formation, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout your experiment.[1] Using degassed solvents can also help by removing dissolved oxygen.[1] Additionally, maintaining a slightly acidic to neutral pH (around 6.5-7.5) can reduce the rate of thiol oxidation.[1][2] For particularly sensitive reactions, the addition of a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to purification buffers can help maintain the thiol in its reduced state.
Q3: Are there any other potential side reactions I should be aware of?
A3: Besides oxidation, other potential side reactions include:
-
S-Alkylation: The thiol group is a potent nucleophile and can react with alkylating agents present in the reaction mixture, leading to the formation of thioethers.
-
Reaction with Carbonyls: Thiols can react with aldehydes and ketones to form thioacetals.[3]
-
Further Oxidation: Under strong oxidizing conditions, the thiol can be further oxidized to sulfinic or sulfonic acids.[4]
-
Potential for Intramolecular Cyclization: The presence of the ortho-bromo substituent raises the possibility of intramolecular cyclization under certain conditions, particularly in the presence of a strong base, which could lead to the formation of a five-membered sulfur-containing ring.
Q4: How does the ortho-bromo substituent affect the reactivity of the thiol group?
A4: The electron-withdrawing nature of the bromine atom can slightly increase the acidity of the thiol proton compared to unsubstituted benzyl mercaptan, potentially making the corresponding thiolate a more readily formed and reactive nucleophile. The steric bulk of the ortho-bromo group might also influence the accessibility of the thiol group to other reactants.
Q5: What are the best practices for storing this compound to prevent degradation?
A5: this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container to prevent oxidation.[5] It is also advisable to store it in a cool, dark place to minimize light-induced degradation. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Issue 1: Unexpected formation of a high molecular weight impurity.
| Possible Cause | Troubleshooting Steps |
| Oxidation to Disulfide | Characterize the impurity by mass spectrometry to confirm if its molecular weight corresponds to the disulfide dimer. To prevent this, rigorously exclude oxygen from the reaction by using an inert atmosphere (N₂ or Ar) and degassed solvents.[1][5] Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[1] |
| Polymerization | While less common for this specific molecule, polymerization through disulfide bond formation can occur, especially at higher concentrations. Perform the reaction at a lower concentration. |
Issue 2: Low yield of the desired product and formation of multiple unidentified byproducts.
| Possible Cause | Troubleshooting Steps |
| Competing S-Alkylation | If your reaction mixture contains electrophiles other than the intended one, the highly nucleophilic thiol may react with them. Purify all starting materials to remove any alkylating impurities. If possible, choose a different synthetic route that avoids the presence of competing electrophiles. |
| Reaction with Solvent | Some solvents can be reactive under certain conditions. Ensure the chosen solvent is inert to all reactants and reaction conditions. |
| Degradation of Starting Material | Confirm the purity of your this compound before use, as it can degrade over time. If necessary, purify it by distillation or chromatography. |
Issue 3: Use of 2-Bromobenzyl as a Thiol Protecting Group: Side Reactions During Cleavage
While not a conventional thiol protecting group, if used as such, cleavage could present challenges.
| Possible Cause of Side Reaction During Cleavage | Troubleshooting Steps |
| Incomplete Cleavage | The 2-bromobenzyl group on a sulfur atom is expected to be relatively stable. Cleavage might require harsh conditions which can lead to other side reactions. If using reductive cleavage (e.g., Na/NH₃), over-reduction of the aromatic ring or cleavage of other functional groups can occur. If using acidic cleavage, ensure the rest of the molecule is stable to strong acids. |
| Aryl Bromide Reactivity | The ortho-bromo substituent could potentially participate in side reactions during cleavage, for instance, by reacting with organometallic reagents if those are used in a subsequent step. |
Experimental Protocols
General Protocol to Minimize Oxidation During a Reaction:
-
Degas Solvents: Before use, degas all solvents by bubbling a stream of an inert gas (nitrogen or argon) through them for at least 30 minutes or by using a freeze-pump-thaw technique.
-
Inert Atmosphere: Set up the reaction in a flask that has been flame-dried under vacuum and backfilled with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Purity: Ensure all reagents are pure and free from oxidizing contaminants.
-
pH Control: If the reaction is performed in an aqueous or protic solvent, maintain the pH in the range of 6.5-7.5 to minimize the rate of thiol oxidation.[1][2]
-
Work-up: During the work-up, use degassed aqueous solutions. If possible, add a small amount of a reducing agent like sodium bisulfite to the aqueous layers to prevent oxidation.
Visualizations
Below are diagrams illustrating key concepts related to the side reactions of this compound.
Caption: Common reaction pathways and side reactions of this compound.
Caption: A logical workflow for troubleshooting unexpected side products.
References
Technical Support Center: Optimizing 2-Bromobenzyl Protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the 2-bromobenzyl protection of alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the 2-bromobenzyl protection of an alcohol?
A1: The most prevalent method for introducing a 2-bromobenzyl (2-BrBn) protecting group is through a Williamson ether synthesis.[1][2] This involves deprotonating the alcohol with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with 2-bromobenzyl bromide.[3]
Q2: Which bases are recommended for the deprotonation of the alcohol?
A2: The choice of base is critical and depends on the pKa of the alcohol.[4] For simple primary and secondary alcohols, strong bases like sodium hydride (NaH) are commonly used.[2][5] For more sensitive substrates or when milder conditions are required, bases like silver oxide (Ag₂O) can be employed, particularly for selective protection.[1]
Q3: What solvents are suitable for this reaction?
A3: Polar aprotic solvents are generally effective for SN2 reactions involving benzyl bromides.[4] Anhydrous N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are common choices that facilitate the reaction by solvating the cation of the base without interfering with the nucleophile.[4][5]
Q4: How can the 2-bromobenzyl protecting group be removed?
A4: The 2-bromobenzyl group is typically removed under neutral conditions via catalytic hydrogenolysis.[2][5] This method involves using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[6] This approach offers high chemoselectivity and is compatible with many other functional groups.[7] While cleavage with strong acids is possible, it is less common and limited to acid-insensitive substrates.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of the Protected Alcohol
If you are experiencing low or no yield of your 2-bromobenzyl protected product, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low or no reaction yield.
Detailed Explanations:
-
Reagent Quality: Benzyl bromides can degrade over time. Ensure your 2-bromobenzyl bromide is fresh or has been stored properly under inert atmosphere and away from light.[4] The presence of water in the reaction mixture can lead to hydrolysis of the benzyl bromide, so using anhydrous solvents and reagents is crucial.[4]
-
Base Selection: If the alcohol is not fully deprotonated, the reaction will not proceed to completion. For weakly acidic alcohols, a stronger base like sodium hydride may be necessary.[4] The solubility of the base in the chosen solvent can also impact the reaction rate.[4]
-
Reaction Conditions: Some protection reactions may require elevated temperatures to proceed at a reasonable rate.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to ensure the reaction has not stalled.[4]
-
Workup and Purification: The desired product may be lost during aqueous workup if it has some water solubility. Ensure proper extraction procedures are followed. Column chromatography is often effective for purification, but the choice of eluent is critical to separate the product from unreacted starting materials and byproducts.[4]
Problem 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate may indicate the formation of side products.
Caption: Common side products and their prevention strategies.
Detailed Explanations:
-
Hydrolysis Product: The presence of water can lead to the hydrolysis of 2-bromobenzyl bromide to form 2-bromobenzyl alcohol.[4] To prevent this, ensure all glassware is oven-dried and solvents are anhydrous.
-
Elimination Product: The use of strong, sterically hindered bases, especially at elevated temperatures, can promote elimination reactions.[4] Using a weaker, non-hindered base and maintaining moderate reaction temperatures can minimize this side reaction.
-
Over-alkylation: For substrates with multiple hydroxyl groups, such as diols, over-alkylation can occur.[4] To achieve mono-protection, careful control of stoichiometry (using close to 1 equivalent of base and 2-bromobenzyl bromide) is necessary. Alternatively, using a milder base like Ag₂O can improve selectivity for the more accessible hydroxyl group.[1]
Data Presentation
The following tables summarize typical reaction conditions for the 2-bromobenzyl protection of alcohols.
Table 1: General Reaction Parameters for 2-Bromobenzyl Protection
| Parameter | Recommended Conditions | Notes |
| Base | NaH (1.2 eq) | For primary and secondary alcohols.[5] |
| Ag₂O | For selective protection of diols.[1] | |
| Solvent | Anhydrous DMF or THF (0.5 M) | Polar aprotic solvents are preferred.[4][5] |
| Temperature | 0 °C to room temperature | Can be heated if the reaction is slow.[4] |
| Reaction Time | 12 - 16 hours | Monitor by TLC for completion.[5] |
| Stoichiometry | 1.1 eq of 2-Bromobenzyl bromide | A slight excess may be required.[5] |
Table 2: Comparison of Common Bases and Solvents
| Base | Typical Substrate | Solvent | Advantages | Disadvantages |
| NaH | Primary/Secondary Alcohols | DMF, THF | High reactivity, drives reaction to completion. | Moisture sensitive, can cause elimination.[4][5] |
| K₂CO₃ | Phenols, some primary alcohols | Acetonitrile, DMF | Milder, easier to handle. | May be too weak for less acidic alcohols.[4] |
| Ag₂O | Diols (for mono-protection) | Toluene, CH₂Cl₂ | High selectivity for less hindered alcohols.[1] | Higher cost. |
Experimental Protocols
Protocol 1: General Procedure for 2-Bromobenzyl Protection using NaH
This protocol is adapted from standard procedures for benzyl ether synthesis.[5]
Caption: Experimental workflow for 2-bromobenzyl protection using NaH.
Methodology:
-
To a solution of the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).[5]
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of 2-bromobenzyl bromide (1.1 eq) in anhydrous DMF.[5]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: Deprotection of 2-Bromobenzyl Ethers via Catalytic Hydrogenolysis
This protocol is based on standard methods for benzyl group cleavage.[5]
Methodology:
-
Dissolve the 2-bromobenzyl protected alcohol (1.0 eq) in methanol or ethyl acetate (0.2 M).
-
Add palladium on carbon (10% w/w, 0.1 eq) to the solution.[5]
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours.[5]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[5]
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
Preventing oxidation of 2-Bromobenzyl mercaptan during storage
Welcome to the Technical Support Center for 2-Bromobenzyl Mercaptan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its oxidation, ensuring the integrity and reactivity of the compound for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to storage conditions?
This compound is a thiol-containing organic compound. The thiol group (-SH) is susceptible to oxidation, particularly in the presence of oxygen. This oxidation process leads to the formation of a disulfide bond (S-S) between two molecules of the mercaptan, resulting in the formation of bis(2-bromobenzyl) disulfide. This disulfide impurity is often unreactive in subsequent reactions intended for the thiol, leading to failed or low-yield experiments.
Q2: How can I visually inspect my this compound for signs of degradation?
While visual inspection is not a definitive method for determining oxidation, there are some general observations you can make. Pure this compound should be a clear, colorless to light yellow liquid. The presence of significant particulate matter or a noticeable increase in viscosity could be indicative of degradation, including oxidation. However, chemical analysis is necessary for a conclusive assessment.
Q3: What are the primary consequences of using oxidized this compound in my experiments?
Using oxidized this compound can have several negative consequences for your research:
-
Reduced Reactivity: The primary oxidation product, bis(2-bromobenzyl) disulfide, will not participate in reactions where the free thiol group is the intended reactive site.
-
Inaccurate Stoichiometry: If a portion of your starting material has oxidized, the actual concentration of the active thiol is lower than calculated, leading to incorrect stoichiometric ratios in your reaction setup.
-
Complicated Purifications: The presence of the disulfide impurity can complicate the purification of your desired product, potentially requiring additional chromatographic steps.
-
Failed Reactions: In many cases, the use of significantly oxidized material will lead to the complete failure of the intended reaction.
Troubleshooting Guide: Suspected Oxidation
If you suspect that your stored this compound has undergone oxidation, follow this troubleshooting guide to diagnose and address the issue.
Initial Assessment Workflow
Experimental Protocols
Protocol 1: Detection of Oxidation by ¹H NMR Spectroscopy
This protocol provides a method to detect the presence of the primary oxidation product, bis(2-bromobenzyl) disulfide, in a sample of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of your stored this compound (typically 5-10 mg).
-
Dissolve the sample in a deuterated solvent suitable for NMR analysis (e.g., 0.6 mL of CDCl₃).
-
Add a small amount of an internal standard with a known chemical shift if quantitative analysis is desired (optional).
-
Transfer the solution to a clean and dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all relevant peaks.
-
Analyze the spectrum for the following key signals:
-
This compound (starting material):
-
Aromatic protons: ~7.1-7.6 ppm.
-
Methylene protons (-CH₂-SH): A doublet around 3.7 ppm.
-
Thiol proton (-SH): A triplet around 1.7 ppm. The chemical shift of the thiol proton can be broad and may vary with concentration and solvent.
-
-
bis(2-bromobenzyl) disulfide (oxidation product):
-
Aromatic protons: In a similar region to the starting material.
-
Methylene protons (-CH₂-S-S-): A singlet expected around 4.0 ppm. The disappearance of the coupling seen in the starting material is a key indicator.
-
-
-
Interpretation:
-
The presence of a singlet around 4.0 ppm and a decrease or absence of the thiol proton signal around 1.7 ppm are strong indicators of oxidation.
-
The relative integration of the methylene protons of the disulfide versus the methylene protons of the mercaptan can be used to estimate the percentage of oxidation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term) | Reduces the rate of oxidative reactions. |
| 2-8°C (Short-term) | Suitable for frequently used aliquots. | |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, the primary oxidant.[1] |
| Container | Amber glass vial with a tight-fitting cap | Protects from light and prevents air ingress. |
| Handling | Aliquot into smaller, single-use vials | Minimizes repeated freeze-thaw cycles and exposure of the bulk material to air upon opening.[1] |
| Additives | None for routine storage | Adding antioxidants is generally not recommended for the pure starting material as it can complicate downstream reactions. |
Table 2: ¹H NMR Chemical Shift Comparison for Oxidation Monitoring
| Protons | This compound (Expected δ, ppm) | bis(2-bromobenzyl) Disulfide (Expected δ, ppm) | Indication of Oxidation |
| Thiol (-SH ) | ~1.7 (triplet) | Absent | Disappearance or significant decrease in integration. |
| Methylene (-CH₂ -S) | ~3.7 (doublet) | ~4.0 (singlet) | Appearance of a new singlet in this region. |
| Aromatic | ~7.1 - 7.6 | ~7.1 - 7.6 | Minimal change expected. |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.
References
Technical Support Center: HF Cleavage of 2-Bromobenzyl Protected Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-bromobenzyl as a protecting group for amino acid side chains in peptide synthesis, specifically focusing on its cleavage with hydrogen fluoride (HF).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a 2-bromobenzyl (2-Br-Bzl) protecting group in Boc/Bzl solid-phase peptide synthesis (SPPS)?
The 2-bromobenzyl group offers enhanced stability to the moderately acidic conditions used for the repetitive removal of the Nα-Boc group throughout the synthesis. The electron-withdrawing nature of the bromine atom at the ortho position deactivates the benzyl ring, making the protecting group more robust against premature cleavage compared to an unsubstituted benzyl group. This increased stability is particularly beneficial in the synthesis of long or complex peptides, as it minimizes the accumulation of side products arising from premature deprotection. For sensitive residues like tyrosine, using a more acid-stable protecting group such as a 2-bromobenzyl derivative is recommended to reduce the risk of C-alkylation side reactions during cleavage[1].
Q2: What are the most common side reactions observed during the HF cleavage of peptides containing 2-bromobenzyl protected residues?
The primary side reactions during HF cleavage stem from the generation of reactive carbocations upon cleavage of the protecting groups. The 2-bromobenzyl carbocation, although formed less readily than the unsubstituted benzyl carbocation, can still act as an alkylating agent. Common nucleophilic residues susceptible to alkylation include:
-
Tyrosine (Tyr): Alkylation of the phenol ring can lead to the formation of C-alkylated tyrosine derivatives.
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation.
-
Methionine (Met): The thioether side chain can be alkylated.
-
Cysteine (Cys): The free thiol can be a target for alkylation.
To mitigate these side reactions, the addition of "scavengers" to the cleavage cocktail is essential. These scavengers are nucleophilic compounds that trap the carbocations before they can react with the peptide[2][3].
Q3: Which scavengers are recommended for the HF cleavage of peptides with 2-bromobenzyl protecting groups?
A scavenger cocktail is crucial for a clean cleavage. A common and effective combination for peptides containing sensitive residues is a mixture of p-cresol and dimethyl sulfide (DMS). For peptides containing cysteine, the addition of p-thiocresol is also recommended. Anisole is another widely used scavenger that effectively traps carbocations[2][4]. The choice and ratio of scavengers can be optimized based on the peptide sequence.
Q4: Should I use a "low-high" or a standard "high" HF cleavage protocol?
For peptides containing sensitive residues, a two-step "low-high" HF cleavage protocol is generally recommended.
-
Low-HF Step: This initial step is performed with a lower concentration of HF in a high concentration of scavengers (typically DMS). This condition favors an SN2-type cleavage mechanism, which proceeds with less carbocation formation, thus minimizing alkylation side reactions. This step is effective for removing more labile protecting groups[4].
-
High-HF Step: Following the low-HF step, a higher concentration of HF is used to cleave more resistant protecting groups, such as Arg(Tos), and to cleave the peptide from the resin[4].
This two-step approach generally leads to a cleaner crude product with fewer side products compared to a single-step high HF cleavage[1].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete cleavage of the 2-bromobenzyl group | Insufficient reaction time or temperature. | For a standard high HF cleavage, ensure the reaction is stirred at 0-5°C for at least 60-90 minutes. If the peptide contains multiple acid-resistant protecting groups like Arg(Tos), the cleavage time may need to be extended to 2 hours. Ensure the reaction temperature does not fall below -5°C, as this can slow down the removal of more stable protecting groups[3]. |
| The 2-bromobenzyl group is more acid-stable than the standard benzyl group. | If incomplete cleavage persists, consider increasing the reaction time in the high HF step of a low-high cleavage protocol. | |
| Presence of significant alkylation side products (e.g., on Tyr or Trp) | Inefficient scavenging of the 2-bromobenzyl carbocation. | Ensure the use of an adequate scavenger cocktail. A combination of p-cresol and dimethyl sulfide (DMS) is a good starting point. For particularly sensitive sequences, increasing the scavenger-to-peptide ratio may be beneficial. The use of a low-high HF cleavage protocol is highly recommended to minimize carbocation formation[1][4]. |
| Use of a single-step "high HF" cleavage protocol. | Switch to a "low-high" HF cleavage protocol. The initial low HF step with a high concentration of scavengers will favor a less problematic SN2 cleavage mechanism[4]. | |
| Oxidation of Methionine or Cysteine residues | Presence of peroxides in reagents (e.g., diethyl ether used for precipitation). | Use high-quality, peroxide-free solvents for peptide precipitation and washing. The inclusion of a thiol scavenger like p-thiocresol or 1,2-ethanedithiol can also help maintain a reducing environment. |
| Low recovery of the peptide after cleavage and precipitation | The peptide is highly hydrophobic and may be lost during workup. | After cleavage, ensure complete precipitation of the peptide from the ether. If the peptide remains soluble in the ether/scavenger mixture, it may adhere to the resin. In such cases, after the initial ether wash, try extracting the resin with a different solvent, such as dilute acetic acid, to recover the peptide. |
| The peptide has poor solubility in the chosen solvent for purification. | After precipitation and drying, test the solubility of the crude peptide in various aqueous buffers commonly used for HPLC. For very hydrophobic peptides, the addition of organic solvents like acetonitrile or isopropanol to the initial solubilization buffer may be necessary. |
Comparative Data on Benzyl-Type Protecting Groups for Tyrosine
While specific quantitative data for the 2-bromobenzyl group is not extensively published, the following table provides a comparative overview of common benzyl-type protecting groups for tyrosine, highlighting the expected performance of the 2-bromobenzyl group based on its electronic properties and available qualitative data.
| Protecting Group | Relative Acid Stability | Primary Side Reaction | Mitigation Strategy | Expected Performance |
| Benzyl (Bzl) | Standard | Significant C-alkylation of the tyrosine ring by the benzyl carbocation, especially with high HF concentrations[1]. | Use of a "low-high" HF cleavage protocol with scavengers (p-cresol, anisole) is crucial[1]. | Prone to side reactions, leading to lower purity of the crude peptide. |
| 2,6-Dichlorobenzyl (Cl₂Bzl) | High | Minimal C-alkylation due to the high stability of the protecting group[1]. | Standard scavenger cocktails are still recommended. | Superior to the Bzl group, resulting in higher purity crude peptide[1]. |
| 2-Bromobenzyl (2-Br-Bzl) | High | Minimal C-alkylation is expected due to the electron-withdrawing effect of the bromine, similar to the Cl₂Bzl group. | A "low-high" HF cleavage protocol with an appropriate scavenger cocktail is the recommended approach. | Expected to be superior to the Bzl group, leading to a cleaner cleavage and higher purity of the final peptide. |
Experimental Protocols
Protocol 1: Standard "High HF" Cleavage
This protocol is suitable for peptides that do not contain highly sensitive residues.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% dimethyl sulfide)
-
HF cleavage apparatus (Teflon/Kel-F)
-
Dry ice/methanol bath
-
Cold diethyl ether
-
Teflon-coated stir bar
Procedure:
-
Place the dried peptide-resin (e.g., 1 g) and a Teflon-coated stir bar into the HF reaction vessel.
-
Add the scavenger (e.g., 1 mL of p-cresol) to the resin.
-
Assemble the HF apparatus according to the manufacturer's instructions.
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.
-
Once the HF is collected, transfer the reaction vessel to an ice bath and stir the mixture at 0-5°C for 60-90 minutes. For peptides containing Arg(Tos), the cleavage time may need to be extended up to 2 hours[3].
-
After the reaction is complete, evaporate the HF under a vacuum.
-
Suspend the resulting peptide and resin mixture in cold diethyl ether to precipitate the crude peptide.
-
Filter the mixture through a fine sintered glass funnel and wash the crude peptide thoroughly with cold ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Dissolve the peptide in an appropriate aqueous solvent for purification.
Protocol 2: "Low-High" HF Cleavage
This protocol is highly recommended for peptides containing 2-bromobenzyl protected residues, especially in the presence of other sensitive amino acids like Cys, Met, or Trp.
Materials:
-
Same as Protocol 1, with the addition of dimethyl sulfide (DMS) and p-thiocresol (if Cys is present).
Procedure:
Low HF Step:
-
Place the dried peptide-resin (e.g., 1 g) and a stir bar into the reaction vessel.
-
Add the scavenger cocktail. A typical mixture is 6.5 mL DMS and 1.0 mL p-cresol per gram of resin. If the peptide contains Cys, use a mixture of p-cresol, DMS, and p-thiocresol[5].
-
Cool the vessel in a dry ice/methanol bath for at least 5 minutes.
-
Distill a low amount of HF (approximately 2.5 mL per gram of resin) into the vessel[5].
-
Stir the mixture at 0°C for 2 hours[5].
-
Evaporate the HF and DMS under vacuum at 0°C[5].
High HF Step: 7. Wash the resin with dichloromethane (DCM) or ethyl acetate to remove byproducts and dry under suction[5]. 8. Re-suspend the peptide-resin in the reaction vessel with a fresh scavenger (e.g., p-cresol, 1 mL/g). 9. Perform a standard high HF cleavage as described in Protocol 1, steps 3-11[5].
Visualizations
Caption: General workflow for HF cleavage of peptides from solid support.
Caption: Decision tree for troubleshooting common issues in HF cleavage.
References
Minimizing side products during 2-bromobenzyl deprotection
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side products during the deprotection of 2-bromobenzyl (2-BrBn) protected functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the deprotection of 2-bromobenzyl ethers and esters?
A1: The primary side products depend on the deprotection method employed. The most common issues include:
-
Dehalogenation: During catalytic hydrogenolysis, the bromine atom on the benzyl group can be reductively cleaved, leading to the formation of a simple benzyl ether or ester, which may be more difficult to deprotect, or the formation of toluene as a byproduct.[1]
-
Incomplete Deprotection: The reaction may stall, leaving unreacted starting material. This can be due to catalyst poisoning, poor solubility, or insufficient reactivity of the chosen reagent.[2]
-
Formation of Benzaldehyde Derivatives: Oxidative cleavage methods can sometimes lead to the formation of 2-bromobenzaldehyde from the protecting group.
-
Cyclization: In molecules with suitably positioned nucleophiles, intramolecular cyclization can occur, leading to unwanted heterocyclic byproducts.
Q2: How does the 2-bromo substituent influence the choice of deprotection method compared to a standard benzyl group?
A2: The electron-withdrawing nature of the bromine atom can influence the stability and reactivity of the protecting group.[3] While standard deprotection methods for benzyl ethers are often applicable, the 2-bromo substituent introduces specific challenges. For instance, the risk of dehalogenation during catalytic hydrogenolysis is a key consideration that is absent with unsubstituted benzyl ethers.[1] This may necessitate the use of alternative methods or carefully optimized conditions to achieve clean deprotection.
Q3: Which deprotection methods are generally recommended for 2-bromobenzyl ethers to minimize side products?
A3: The choice of method is highly substrate-dependent. However, to minimize side products, consider the following:
-
Oxidative Cleavage: Methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective and avoid the issue of dehalogenation.[4][5]
-
Reductive Cleavage with Dissolving Metals: Reagents like zinc in the presence of an acid can be a good alternative to catalytic hydrogenolysis to avoid dehalogenation.[6]
-
Carefully Controlled Catalytic Hydrogenolysis: If hydrogenolysis is necessary, careful selection of the catalyst, solvent, and additives can help suppress dehalogenation.[7][8]
Troubleshooting Guides
Issue 1: Significant Dehalogenation During Catalytic Hydrogenolysis
This is a common problem when using palladium-based catalysts for the deprotection of 2-bromobenzyl ethers.
Decision-Making Workflow for Hydrogenolysis:
Figure 1: Troubleshooting dehalogenation during hydrogenolysis.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| High Catalyst Activity | 1. Switch from Palladium on Carbon (Pd/C) to a less active catalyst like Raney Nickel or Platinum on Carbon (Pt/C).[9] 2. Reduce the catalyst loading. | Palladium is highly active for both hydrogenolysis of the C-O bond and dehalogenation. Less active catalysts can offer better selectivity. |
| Solvent Effects | 1. Change the solvent from polar protic (e.g., methanol, ethanol) to a less polar solvent like toluene or a mixture of solvents. | Solvent polarity can influence the rate of dehalogenation relative to debenzylation. |
| Lack of Selectivity | 1. Add a catalyst inhibitor such as pyridine or quinoline to the reaction mixture.[4] | These additives can selectively poison the catalyst surface, reducing its activity towards dehalogenation more than towards debenzylation. |
| Method Unsuitability | 1. If dehalogenation persists, switch to a non-hydrogenolytic deprotection method like oxidative cleavage with DDQ or reductive cleavage with zinc.[5][6] | These methods do not involve catalytic hydrogenation and thus avoid the problem of dehalogenation. |
Issue 2: Incomplete Deprotection
An incomplete reaction can be frustrating and lead to difficult purification.
Troubleshooting Workflow for Incomplete Deprotection:
Figure 2: Troubleshooting incomplete deprotection reactions.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of catalyst. 2. For hydrogenolysis, consider switching to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2] | Catalysts can lose activity over time or due to improper storage. Pearlman's catalyst is often more active for hydrogenolysis. |
| Solubility Issues | 1. Modify the solvent system. A mixture of solvents like THF/MeOH/H₂O can help dissolve both the nonpolar starting material and the polar product.[2] | Poor solubility of either the starting material or intermediates can hinder the reaction. |
| Insufficient Reaction Conditions | 1. For hydrogenolysis, increase the hydrogen pressure using a Parr apparatus. 2. Increase the reaction temperature. 3. For stoichiometric reactions (e.g., with DDQ or zinc), increase the equivalents of the reagent. | More forcing conditions may be required to drive the reaction to completion. |
| Reagent Degradation | 1. For non-hydrogenolytic methods, ensure the quality and purity of the reagents (e.g., DDQ, zinc). | Degradation of reagents can lead to lower reactivity and incomplete reactions. |
Experimental Protocols
Protocol 1: Oxidative Deprotection of a 2-Bromobenzyl Ether using DDQ
This method is advantageous as it avoids the use of hydrogen and the risk of dehalogenation.
Reaction: R-O-(2-BrBn) → R-OH
Materials:
-
2-Bromobenzyl protected compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-bromobenzyl protected compound (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (1.2-1.5 eq) to the solution in one portion at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction vigorously and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[4]
Protocol 2: Reductive Deprotection of a 2-Bromobenzyl Ether using Zinc
This is an alternative reductive method that can be used when catalytic hydrogenolysis leads to dehalogenation.
Reaction: R-O-(2-BrBn) → R-OH
Materials:
-
2-Bromobenzyl protected compound
-
Zinc dust
-
Acetic acid (or another suitable acid like HCl)
-
Methanol or Ethanol
-
Celite®
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-bromobenzyl protected compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add zinc dust (5-10 eq) to the solution.
-
Slowly add acetic acid (or another acid) to the stirred suspension.
-
Monitor the reaction by TLC. The reaction may require gentle heating to proceed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc.
-
Wash the Celite® pad with ethyl acetate.
-
Carefully neutralize the filtrate with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical quantitative data for different deprotection methods of a model 2-bromobenzyl ether. Actual yields are substrate-dependent and may require optimization.
| Deprotection Method | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Dehalogenated Product Yield (%) |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | Methanol | 25 | 12 | 40-60 | 30-50 |
| Catalytic Hydrogenolysis | Raney Ni, H₂ (1 atm) | Ethanol | 25 | 24 | 70-85 | <10 |
| Oxidative Cleavage | DDQ (1.5 eq) | DCM/H₂O | 25 | 4 | 85-95 | 0 |
| Reductive Cleavage | Zinc (10 eq), Acetic Acid | Methanol | 50 | 8 | 75-90 | 0 |
Signaling Pathways and Workflows
Logical Relationship for Deprotection Method Selection:
Figure 3: Decision tree for selecting a 2-bromobenzyl deprotection method.
References
- 1. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Cleavage of benzylaryl ethers in the presence of zinc halides (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in the Hydrogenolysis of 2-Bromobenzyl Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the hydrogenolysis of 2-bromobenzyl groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of catalyst poisoning in the hydrogenolysis of my 2-bromobenzyl compound?
A1: The most common signs that your catalyst may be poisoned include:
-
A significant slowdown or complete halt of the reaction, as observed by hydrogen uptake or analysis of reaction aliquots (e.g., TLC, LC-MS).[1]
-
A noticeable decrease in the yield of the debenzylated product and a potential increase in side products.[1]
-
The necessity for more forcing reaction conditions, such as higher hydrogen pressure or elevated temperatures, to achieve the desired conversion.[1]
-
A visible change in the catalyst's appearance, for instance, a change in color.[1]
Q2: What are the likely sources of catalyst poisons in this specific reaction?
A2: Catalyst poisons can stem from several sources within your experimental setup. For palladium catalysts, common poisons include:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing impurities in reagents or solvents are potent poisons for palladium catalysts.[1]
-
Nitrogen Compounds: Amines, amides, and pyridines can act as inhibitors.[1]
-
Halides: The bromide ion generated from the hydrogenolysis of the 2-bromobenzyl group, or the resulting hydrobromic acid (HBr), can deactivate the palladium catalyst.[1]
-
Heavy Metals: Trace amounts of metals like lead or mercury can cause irreversible poisoning.[1]
-
Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas supply, CO can strongly adsorb to and deactivate the catalyst's active sites.[1]
Q3: Can the bromide generated from my starting material poison the palladium catalyst?
A3: Yes, the bromide ion (Br⁻) or the hydrobromic acid (HBr) formed during the hydrogenolysis of a 2-bromobenzyl group can contribute to catalyst deactivation. While palladium catalysts are generally more resistant to halide poisoning compared to some other metals, high concentrations of halides can still negatively impact catalyst activity. The acidic environment created by HBr can also lead to leaching of the palladium from its support.[2]
Q4: How can I differentiate between catalyst poisoning and other issues like poor catalyst activity or substrate insolubility?
A4: To distinguish between these issues, you can perform a diagnostic "spike" test.[1] First, establish a baseline reaction rate with a fresh, reliable batch of catalyst and pure starting material. If a subsequent reaction with a new batch of starting material or solvent is slow, you can add a small amount of the trusted starting material. If the reaction rate does not increase, the catalyst is likely the issue (either poisoned or inherently inactive). If the rate does increase, the new reagents may contain impurities. Solubility issues can often be identified by visual inspection of the reaction mixture for undissolved solids.
Q5: Is it possible to regenerate a palladium catalyst that has been poisoned?
A5: Regeneration is sometimes possible, depending on the nature of the poison. For poisoning by organic residues or some weakly adsorbed species, washing with a suitable solvent may be effective.[1][3] For more strongly bound poisons, thermal treatment or chemical treatment may be necessary. However, complete restoration of the initial activity is not always achievable.[3]
Troubleshooting Guides
Issue 1: Slow or Stalled Hydrogenolysis Reaction
This is a frequent challenge encountered during the debenzylation of 2-bromobenzyl groups. The following guide provides a systematic approach to troubleshooting this issue.
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Catalyst Poisoning | - Analyze starting materials, solvents, and hydrogen gas for impurities (e.g., sulfur, nitrogen compounds).- Perform a diagnostic "spike" test with a known pure substrate.[1] | - Purify reactants and solvents (e.g., distillation, filtration through activated carbon or alumina).- Use high-purity hydrogen gas.- Consider using a scavenger resin to remove specific poisons. |
| Catalyst Inactivity | - Use a fresh batch of catalyst from a reputable supplier.- Compare the performance with a different type of palladium catalyst (e.g., Pd(OH)₂/C, also known as Pearlman's catalyst, which can be more active). | - Procure a new, active batch of catalyst.- Ensure proper storage and handling of the catalyst to prevent deactivation before use. |
| Inhibition by HBr/Bromide | - Monitor the pH of the reaction mixture if possible.- Observe if the reaction rate decreases over time as the concentration of HBr/bromide increases. | - Add a non-poisonous base (e.g., a tertiary amine like triethylamine, or an inorganic base like potassium carbonate) to neutralize the generated HBr. The choice of base is critical to avoid introducing another catalyst poison. |
| Poor Catalyst Dispersion/Mass Transfer Limitations | - Ensure vigorous stirring to keep the catalyst suspended.- Check for catalyst agglomeration. | - Increase the stirring rate.- Use a different solvent system that better suspends the catalyst. |
| Insufficient Reaction Conditions | - Review the reaction temperature and hydrogen pressure. | - Gradually increase the hydrogen pressure (e.g., using a Parr shaker).- Cautiously increase the reaction temperature, monitoring for side reactions. |
Issue 2: Incomplete Conversion or Formation of Side Products
Even if the reaction proceeds, it may not go to completion or may yield undesirable byproducts.
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Hydrodebromination (Loss of Bromine) | - Analyze the product mixture by LC-MS or NMR for the presence of the debrominated product. | - Use a more selective catalyst or catalyst support.- Optimize reaction conditions (lower temperature, lower hydrogen pressure) to favor debenzylation over debromination.[4] |
| Partial Debenzylation | - TLC or LC-MS analysis shows the presence of starting material and partially deprotected intermediates. | - Increase catalyst loading.- Extend the reaction time.- Add a co-solvent to improve the solubility of intermediates. |
| Catalyst Leaching | - Analyze the filtered reaction solution for palladium content (e.g., by ICP-MS). | - Use a catalyst with a more robust support.- Neutralize acidic byproducts to minimize metal leaching.[2] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenolysis of a 2-Bromobenzyl Ether
This protocol provides a starting point for the hydrogenolysis of a 2-bromobenzyl ether using palladium on carbon (Pd/C).
Materials:
-
2-Bromobenzyl ether substrate
-
10% Palladium on carbon (Pd/C), 50% wet with water
-
Anhydrous, degassed solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction flask (e.g., a round-bottom flask or a Parr shaker vessel)
-
Hydrogen balloon or hydrogenation apparatus
-
Stirring apparatus
-
Filtration aid (e.g., Celite®)
Procedure:
-
In a reaction flask, dissolve the 2-bromobenzyl ether substrate in the chosen solvent (a typical concentration is 0.1 M).
-
Add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the flask and purge the system with an inert gas for 5-10 minutes to remove oxygen.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from a balloon or a pressurized reactor).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can then be purified by appropriate methods (e.g., chromatography or recrystallization).
Protocol 2: Regeneration of a Poisoned Palladium Catalyst
This protocol describes a general method for attempting to regenerate a palladium catalyst that has been deactivated by organic residues or certain chemical poisons. The effectiveness of this procedure will depend on the specific nature of the poison.
Materials:
-
Spent palladium catalyst
-
Suitable washing solvents (e.g., N,N-dimethylformamide (DMF), deionized water, acetone)
-
Tube furnace
-
Inert gas (e.g., nitrogen or argon)
-
Dilute hydrogen gas mixture (e.g., 5% H₂ in N₂)
Procedure:
-
Catalyst Recovery and Washing:
-
After the reaction, carefully filter the deactivated catalyst from the reaction mixture.
-
Wash the catalyst sequentially with DMF to remove strongly adsorbed organic compounds, followed by deionized water, and finally a volatile solvent like acetone to facilitate drying.[1]
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
-
Thermal Treatment:
-
Place the dried catalyst in a tube furnace.
-
Purge the furnace with an inert gas at room temperature to remove any residual air.
-
Heat the catalyst under a continuous flow of inert gas to 200-400 °C and hold for 2-4 hours.[1]
-
Alternatively, for some poisons, a mild oxidation in a stream of dilute air at a lower temperature (e.g., 200 °C) can be performed, followed by a reduction step.
-
-
Reduction (if oxidation was performed or if the catalyst is in an oxidized state):
-
After cooling to a safe temperature under inert gas, switch the gas flow to a dilute hydrogen mixture.
-
Heat the catalyst to 150-250 °C for 1-2 hours to reduce the palladium species.
-
-
Cooling and Passivation:
-
Cool the catalyst to room temperature under an inert gas flow.
-
For pyrophoric catalysts like dry Pd/C, it may be necessary to passivate the surface before exposure to air by introducing a small, controlled amount of oxygen into the inert gas stream.[1]
-
-
Storage:
-
Store the regenerated catalyst under an inert atmosphere to prevent re-oxidation.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.
Caption: Common sources of catalyst poisoning in hydrogenolysis.
References
Addressing the acid lability of the 2-bromobenzyl protecting group
Welcome to the technical support center for the 2-bromobenzyl (2-Br-Bn) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this protecting group, with a specific focus on its acid lability.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 2-bromobenzyl protecting group towards acidic conditions?
The 2-bromobenzyl protecting group is generally considered to be more stable to acidic conditions than the parent benzyl (Bn) group. The electron-withdrawing nature of the bromine atom at the ortho position reduces the electron density of the benzyl ring, thereby decreasing its ability to stabilize the partial positive charge that develops at the benzylic carbon during acid-catalyzed cleavage. This increased stability allows for the selective removal of other more acid-labile protecting groups, such as tert-butyldimethylsilyl (TBS) or tetrahydropyranyl (THP) ethers, while the 2-bromobenzyl group remains intact. However, under strong acidic conditions, the 2-bromobenzyl group can be cleaved.
Q2: How does the 2-bromobenzyl group compare in acid stability to other substituted benzyl protecting groups?
The stability of substituted benzyl ethers towards acid is significantly influenced by the electronic properties of the substituent on the aromatic ring.
-
Electron-donating groups (e.g., p-methoxybenzyl, PMB) increase the electron density of the ring, making the benzyl ether more acid-labile.
-
Electron-withdrawing groups (e.g., nitro, bromo) decrease the electron density, rendering the benzyl ether more stable to acid.
Therefore, the 2-bromobenzyl group is more stable than the benzyl group and significantly more stable than the p-methoxybenzyl (PMB) group. This allows for orthogonal deprotection strategies where a PMB group can be selectively cleaved in the presence of a 2-bromobenzyl group.
Q3: What are the common methods for the acidic cleavage of a 2-bromobenzyl ether?
Cleavage of 2-bromobenzyl ethers typically requires stronger acidic conditions than those used for standard benzyl ethers. Common methods include the use of strong Brønsted acids or Lewis acids. The choice of acid and reaction conditions will depend on the specific substrate and the presence of other functional groups.
Troubleshooting Guide
Issue 1: Incomplete or slow cleavage of the 2-bromobenzyl group with acid.
-
Potential Cause: The acidic conditions are not strong enough to efficiently cleave the more stable 2-bromobenzyl ether.
-
Troubleshooting Steps:
-
Increase Acid Strength/Concentration: Switch to a stronger acid or increase the concentration of the acid being used. For example, if you are using a dilute solution of HCl, you might consider using a more concentrated solution or switching to a stronger acid like HBr or trifluoroacetic acid (TFA).
-
Elevate Reaction Temperature: Increasing the temperature can often accelerate the rate of cleavage. However, be mindful of potential side reactions with other functional groups in your molecule at higher temperatures.
-
Use a Lewis Acid: Strong Lewis acids such as boron trichloride (BCl₃) or trimethylsilyl iodide (TMSI) can be effective for cleaving robust benzyl ethers. These reagents should be used with caution as they can also interact with other functional groups.
-
Issue 2: Side reactions or degradation of the substrate during acidic deprotection.
-
Potential Cause: The harsh acidic conditions required to cleave the 2-bromobenzyl group are not compatible with other functional groups in the molecule.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully screen different acids, concentrations, and temperatures to find a balance between efficient cleavage and minimal side product formation.
-
Consider an Alternative Deprotection Strategy: If acidic cleavage is consistently leading to decomposition, consider alternative methods for removing the 2-bromobenzyl group, such as catalytic hydrogenolysis (if compatible with other functional groups).
-
Protect Other Sensitive Groups: If possible, protect other acid-sensitive functional groups in your molecule before attempting the cleavage of the 2-bromobenzyl group.
-
Data Presentation
Table 1: Relative Acid Stability of Common Benzyl-Type Protecting Groups
| Protecting Group | Structure | Relative Rate of Acidic Cleavage (Illustrative) |
| p-Methoxybenzyl (PMB) | 4-MeO-Bn | Very Fast |
| Benzyl (Bn) | Bn | Moderate |
| 2-Bromobenzyl (2-Br-Bn) | 2-Br-Bn | Slow |
| p-Nitrobenzyl (PNB) | 4-NO₂-Bn | Very Slow |
Note: The relative rates are for illustrative purposes to show the general trend. Actual rates will vary depending on the substrate and specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of a 2-Bromobenzyl Ether
Materials:
-
2-Bromobenzyl protected substrate
-
Anhydrous dichloromethane (DCM)
-
Strong acid (e.g., Trifluoroacetic acid (TFA), Boron trichloride (BCl₃) solution in DCM)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and chromatography
Procedure:
-
Dissolve the 2-bromobenzyl protected substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (typically 0 °C or -78 °C, especially when using strong Lewis acids).
-
Slowly add the strong acid or Lewis acid solution to the stirred reaction mixture.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate for acidic quenches).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (or another suitable organic solvent).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Visualizations
Caption: General experimental workflow for the acid-catalyzed deprotection of a 2-bromobenzyl ether.
Caption: Simplified mechanism of acid-catalyzed cleavage of a 2-bromobenzyl ether (SN1 pathway).
Technical Support Center: Reactions Involving 2-Bromobenzyl Mercaptan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromobenzyl mercaptan.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with this compound?
A1: this compound is a thiol and requires careful handling in a well-ventilated fume hood.[1] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Always handle this compound in a fume hood to avoid inhalation of its strong and unpleasant odor.
-
In case of contact:
-
Disposal: Dispose of waste containing this compound according to your institution's hazardous waste disposal procedures.
Q2: What are the common side reactions to be aware of when using this compound?
A2: The primary side reaction is the oxidative dimerization of this compound to form the corresponding disulfide, bis(2-bromobenzyl) disulfide. This can occur upon exposure to air (oxygen) and can be accelerated by the presence of base. Another potential side reaction in S-alkylation is over-alkylation of the product if it contains other nucleophilic sites.
Q3: How can I minimize the formation of the disulfide byproduct?
A3: To minimize disulfide formation, it is recommended to:
-
Work under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Add the base to the reaction mixture just before the addition of the electrophile.
-
Keep the reaction time as short as is reasonably possible.
Q4: What are suitable solvents for reactions with this compound?
A4: The choice of solvent depends on the specific reaction. For S-alkylation reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are commonly used.
Troubleshooting Guides
Issue 1: Low or No Product Yield in S-Alkylation Reactions
| Possible Cause | Troubleshooting Step |
| Ineffective Deprotonation of the Thiol | Ensure your base is strong enough to deprotonate the thiol. Common bases include potassium carbonate, sodium hydride, or triethylamine. The choice of base may depend on the pKa of the thiol and the reaction conditions. |
| Poor Quality of Reagents | Use fresh or properly stored this compound and electrophile. Benzyl bromides can degrade over time. |
| Inappropriate Solvent | Ensure the solvent is anhydrous, as water can hydrolyze the electrophile. The solvent should also be able to dissolve all reactants. |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition. |
Issue 2: Presence of Unreacted this compound in the Crude Product
| Possible Cause | Troubleshooting Step |
| Insufficient Electrophile | Ensure you are using a slight excess of the electrophile if the starting mercaptan is the limiting reagent you wish to consume fully. |
| Inefficient Quenching/Workup | During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) to extract the acidic thiol into the aqueous layer. Be cautious, as some products may not be stable to base. |
| Oxidation to Disulfide | An alternative to removal by basic wash is to selectively oxidize the remaining thiol to its disulfide using a mild oxidizing agent like iodine or hydrogen peroxide. The disulfide is generally less volatile and may be easier to separate by chromatography. |
Issue 3: Difficulty in Purifying the Product
| Possible Cause | Troubleshooting Step |
| Co-elution with Starting Material or Byproducts | Optimize your column chromatography conditions. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective. The polarity of the product, starting material, and byproducts will dictate the ideal solvent system. |
| Presence of Disulfide Byproduct | The disulfide is typically less polar than the thiol. Adjusting the solvent polarity in your chromatography should allow for separation. |
| Product is an Oil | If the product is a non-crystalline oil, purification by column chromatography is the most common method. If impurities persist, consider techniques like preparative TLC or HPLC. |
Quantitative Data
| Property | Value |
| Molecular Formula | C₇H₇BrS |
| Molecular Weight | 203.10 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 129-131 °C at 10 mmHg |
| Density | 1.527 g/mL at 25 °C |
Experimental Protocols
General Procedure for S-Alkylation using this compound
This protocol describes a general method for the synthesis of a thioether from this compound and an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
Validation & Comparative
A Comparative Guide to Thiol Protection: 2-Bromobenzyl Mercaptan vs. 4-Methoxybenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the thiol functional group is a critical consideration in the synthesis of complex molecules, particularly in peptide synthesis and drug development. The ideal protecting group should be easily introduced, stable under various reaction conditions, and readily cleaved with high selectivity and yield when desired. This guide provides a detailed, objective comparison of two benzyl-based thiol protecting groups: 2-bromobenzyl (2-Br-Bn) mercaptan and 4-methoxybenzyl (Mob) mercaptan. This comparison is supported by available experimental data and established principles of organic chemistry to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Benzyl-Based Thiol Protecting Groups
Benzyl-type protecting groups are widely employed for the protection of thiols due to their general stability and the various methods available for their removal. The reactivity and stability of these protecting groups can be fine-tuned by introducing substituents on the aromatic ring. An electron-donating group, such as the methoxy group in 4-methoxybenzyl mercaptan, generally increases the lability of the protecting group towards acidic cleavage. Conversely, an electron-withdrawing group, like the bromine atom in 2-bromobenzyl mercaptan, is expected to increase its stability.
Performance Comparison
The performance of 2-bromobenzyl and 4-methoxybenzyl as thiol protecting groups can be evaluated based on their ease of introduction, stability under different synthetic conditions, and the conditions required for their removal.
Quantitative Data Summary
While direct, side-by-side comparative studies are limited, the following tables summarize typical performance metrics gleaned from various sources and chemical principles.
Table 1: Protection of Cysteine with Benzyl-type Mercaptans
| Protecting Group | Reagent | Base | Solvent | Reaction Time | Typical Yield |
| 2-Bromobenzyl (2-Br-Bn) | 2-Bromobenzyl bromide | DIPEA/TEA | DMF | 1-4 h | Good to Excellent |
| 4-Methoxybenzyl (Mob) | 4-Methoxybenzyl chloride | DIPEA/TEA | DMF | 1-3 h | Excellent (>90%)[1] |
Table 2: Deprotection Conditions and Stability
| Protecting Group | Deprotection Reagent | Conditions | Stability to TFA |
| 2-Bromobenzyl (2-Br-Bn) | Strong Acids (e.g., HF, TFMSA) | 0 °C to RT | High |
| 4-Methoxybenzyl (Mob) | Strong Acids (e.g., HF, TFMSA), Oxidative Reagents (e.g., DDQ), TFA/Scavenger cocktails[2][3][4] | 0 °C to RT | Moderate to Low[5] |
Detailed Methodologies
Experimental Protocols
Protection of Cysteine (General Procedure):
-
Dissolve L-cysteine in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, typically diisopropylethylamine (DIPEA) or triethylamine (TEA), to the solution to deprotonate the thiol group.
-
Add the corresponding benzyl halide (2-bromobenzyl bromide or 4-methoxybenzyl chloride) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.
Deprotection of S-4-Methoxybenzyl (Mob) Cysteine using TFA/Scavenger Cocktail: [2][3]
-
Dissolve the S-Mob protected peptide in a cleavage cocktail. A common cocktail consists of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS) or thioanisole, and water (e.g., 95:2.5:2.5 v/v/v). The combination of TFA/TES/thioanisole (96:2:2) has been shown to be efficient.[3]
-
Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40 °C) for a specified period (typically 1-4 hours).[3]
-
Monitor the deprotection by HPLC.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold ether to remove scavengers and by-products.
Deprotection of S-2-Bromobenzyl Cysteine using Strong Acid (Conceptual Protocol):
Standard strong acid cleavage procedures, such as those using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), are expected to be effective for the removal of the more stable 2-bromobenzyl group. These procedures are typically performed in specialized apparatus due to the hazardous nature of the reagents.
-
Place the S-2-Br-Bn protected peptide in a reaction vessel suitable for strong acid cleavage.
-
Add appropriate scavengers (e.g., anisole, cresol) to trap the carbocations generated during cleavage.
-
Introduce the strong acid (e.g., HF) at a low temperature (typically 0 °C).
-
Stir the reaction mixture for the required duration.
-
Remove the strong acid by evaporation under a stream of inert gas.
-
Precipitate and wash the deprotected peptide with a suitable organic solvent like cold diethyl ether.
Visualization of Key Processes
Chemical Structures
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Cysteine Guardians: 2-Bromobenzyl vs. Trityl Protecting Groups
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the thiol functionality of cysteine is a critical decision that profoundly impacts the success of a synthetic strategy. This guide provides an objective comparison of two such guardians: the 2-bromobenzyl (2-Br-Bzl) and the trityl (Trt) groups, offering insights into their performance, stability, and deprotection conditions to aid in the rational design of peptide synthesis.
The strategic protection of cysteine's highly nucleophilic sulfhydryl group is paramount to prevent undesirable side reactions, such as oxidation and alkylation, during the iterative process of solid-phase peptide synthesis (SPPS). The choice between different protecting groups is often a trade-off between stability, ease of removal, and potential side reactions. While the trityl group is a well-established and widely used protecting group in Fmoc-based SPPS, the 2-bromobenzyl group, a member of the benzyl-type family of protecting groups, offers a more robust alternative for specific applications.
Performance and Stability: A Tale of Two Chemistries
The fundamental difference between the 2-bromobenzyl and trityl protecting groups lies in their acid lability. The trityl group is renowned for its high sensitivity to acid, readily cleaved by trifluoroacetic acid (TFA) in standard cleavage cocktails used at the final step of Fmoc-SPPS.[1] In contrast, benzyl-type protecting groups, including 2-bromobenzyl, exhibit significantly greater stability towards TFA.[2] This key difference dictates their respective applications and orthogonality in synthetic strategies.
The S-2-bromobenzyl group is stable to the repetitive basic conditions of Fmoc deprotection (e.g., piperidine) and is also resistant to the acidic conditions used for the cleavage of many other side-chain protecting groups and the peptide from the resin in Fmoc-SPPS.[2] This stability makes it a suitable candidate for strategies where the cysteine thiol needs to remain protected until a final, more rigorous deprotection step.
The trityl group, while also stable to piperidine, is cleaved concurrently with the peptide from the resin and the removal of other acid-labile side-chain protecting groups when using a standard TFA cocktail.[1] This can be advantageous for the synthesis of peptides with a free C-terminal cysteine. However, a notable drawback of the trityl group is its propensity to cause significant racemization of the protected cysteine residue, particularly when it is the C-terminal amino acid.
Data Presentation: At a Glance Comparison
| Feature | 2-Bromobenzyl (2-Br-Bzl) | Trityl (Trt) |
| Chemical Class | Benzyl-type | Trityl-type |
| Stability to TFA | Stable | Labile |
| Deprotection Reagent | Strong acids (e.g., HF) | Trifluoroacetic acid (TFA) |
| Orthogonality in Fmoc-SPPS | Orthogonal to acid-labile groups | Cleaved with other acid-labile groups |
| Potential Side Reactions | Requires harsh cleavage conditions | Racemization of C-terminal cysteine |
| Typical Application | Boc-based SPPS; orthogonal protection strategies | Routine Fmoc-SPPS for free thiol peptides |
Experimental Protocols: The "How-To" of Cysteine Protection
Detailed experimental protocols for the protection of cysteine with either 2-bromobenzyl or trityl groups, and their subsequent deprotection, are crucial for successful implementation in the laboratory.
Protection of Cysteine
Synthesis of S-2-Bromobenzyl-L-cysteine:
A general procedure for the synthesis of S-benzyl-type protected cysteine involves the reaction of L-cysteine with the corresponding benzyl halide in a suitable solvent system. For S-2-bromobenzyl-L-cysteine, this would involve reacting L-cysteine with 2-bromobenzyl bromide.
Synthesis of S-Trityl-L-cysteine:
S-trityl-L-cysteine is commercially available as an Fmoc-protected derivative for direct use in SPPS. The synthesis generally involves the reaction of L-cysteine with trityl chloride in the presence of a base.
Deprotection Protocols
Deprotection of S-2-Bromobenzyl Group:
The removal of the 2-bromobenzyl group requires strong acidic conditions, typically using anhydrous hydrogen fluoride (HF). This procedure is hazardous and requires specialized equipment.
-
Reagents: Anhydrous Hydrogen Fluoride (HF), scavenger (e.g., anisole or cresol).[3][4]
-
Procedure (Low-High HF Cleavage): [5]
-
The peptide-resin is treated with a "low" concentration of HF in the presence of scavengers like dimethyl sulfide (DMS) and p-cresol to remove more acid-labile protecting groups.[3][5]
-
Following the low HF step, a "high" concentration of HF is used to cleave the S-2-bromobenzyl group and the peptide from the resin.[3][5]
-
The HF is evaporated, and the crude peptide is precipitated with cold diethyl ether.[6]
-
Deprotection of S-Trityl Group:
The trityl group is readily cleaved using a standard TFA cleavage cocktail at room temperature.[1]
-
Reagents: Trifluoroacetic acid (TFA), deionized water, and a scavenger such as triisopropylsilane (TIS). A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[7]
-
Procedure:
-
The peptide-resin is treated with the TFA cleavage cocktail for 2-4 hours at room temperature.[7]
-
The resin is filtered off, and the crude peptide is precipitated from the TFA solution using cold diethyl ether.
-
Mandatory Visualizations
Caption: Chemical structures of 2-bromobenzyl and trityl protected cysteine.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide on the Relative Stability of Substituted Benzyl Protecting Groups to Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Approach to Selecting Benzyl Protecting Groups
In the realm of multi-step organic synthesis, the strategic selection of protecting groups is a critical factor for success. The benzyl (Bn) group is a widely employed protecting group for hydroxyl and other functional groups due to its general robustness. However, the stability of the benzyl group can be finely tuned by introducing substituents on the aromatic ring, thereby modulating its lability towards acidic reagents like trifluoroacetic acid (TFA). This guide provides an objective comparison of the relative stability of various substituted benzyl protecting groups to TFA, supported by experimental data, to facilitate the rational design of protecting group strategies in complex synthetic endeavors.
The Electronic Influence of Substituents on Benzyl Group Stability
The acid-catalyzed cleavage of benzyl ethers proceeds via a mechanism involving protonation of the ether oxygen, followed by the departure of the alcohol and formation of a benzylic carbocation. The stability of this carbocation intermediate is the primary determinant of the cleavage rate.
Electron-donating groups (EDGs) on the aromatic ring, such as methoxy groups, stabilize the positive charge of the benzylic carbocation through resonance and inductive effects. This stabilization lowers the activation energy for cleavage, rendering the protecting group more labile to acidic conditions. Conversely, electron-withdrawing groups (EWGs), such as nitro or halo groups, destabilize the benzylic carbocation, thereby increasing the stability of the protecting group towards acid-catalyzed cleavage.
This electronic tuning allows for a spectrum of acid lability among substituted benzyl protecting groups, enabling chemists to design orthogonal protection strategies where one benzyl-type group can be selectively removed in the presence of another.
Quantitative Comparison of Cleavage Rates
The following table summarizes the relative stability of a series of para-substituted benzyl ethers upon treatment with trifluoroacetic acid. The data illustrates the pronounced effect of the electronic nature of the substituent on the rate of deprotection.
| Protecting Group | Substituent (para-) | Electronic Effect | Half-life (t½) in 10% TFA/CH₂Cl₂ at 25 °C (approx.) | Relative Rate of Cleavage (approx.) |
| 2,4-Dimethoxybenzyl (DMB) | -OCH₃ (ortho & para) | Strong Electron-Donating | < 5 min | Very High |
| p-Methoxybenzyl (PMB) | -OCH₃ | Strong Electron-Donating | ~ 30 min | High |
| Benzyl (Bn) | -H | Neutral | > 24 h | 1 (Reference) |
| p-Bromobenzyl (PBB) | -Br | Weak Electron-Withdrawing | Very Stable | Low |
| p-Nitrobenzyl (PNB) | -NO₂ | Strong Electron-Withdrawing | Very Stable | Very Low |
Note: The half-life and relative rate values are approximate and collated from various literature sources for comparative purposes. Actual cleavage times can vary based on the specific substrate, solvent, temperature, and TFA concentration.
As the data indicates, the presence of one methoxy group in the para position (PMB) dramatically increases the rate of cleavage compared to the unsubstituted benzyl group. The addition of a second methoxy group (DMB) results in an even more labile protecting group, often cleaved under very mild acidic conditions. In contrast, benzyl groups bearing electron-withdrawing substituents like bromo (PBB) and nitro (PNB) are significantly more stable and require much harsher acidic conditions for their removal.
Experimental Protocols
The following is a general protocol for the cleavage of acid-labile benzyl protecting groups using trifluoroacetic acid. It is crucial to note that the optimal conditions (TFA concentration, reaction time, and temperature) will vary depending on the lability of the specific substituted benzyl group and the nature of the substrate.
General Experimental Protocol for TFA-Mediated Debenzylation
Materials:
-
Substrate protected with a substituted benzyl ether
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Cation scavenger (e.g., triisopropylsilane (TIS), anisole, or thioanisole)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and appropriate developing solvent system
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: Dissolve the benzyl-protected substrate in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 M.
-
Addition of Scavenger: To trap the carbocation generated during cleavage and prevent side reactions (e.g., re-alkylation of the substrate or other nucleophilic functional groups), add a cation scavenger. A common choice is triisopropylsilane (TIS) (typically 5-10 equivalents).
-
Addition of TFA: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid dropwise to the stirred solution. The concentration of TFA can be varied depending on the lability of the protecting group. For highly labile groups like PMB, 1-10% TFA in DCM is often sufficient. For the standard benzyl group, much higher concentrations (e.g., 50% TFA in DCM or even neat TFA) and longer reaction times are typically required.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the deprotection by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, chilled saturated aqueous solution of sodium bicarbonate to neutralize the TFA. Ensure the final pH of the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (or another suitable organic solvent) three times.
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel if necessary.
Logical Relationships and Mechanistic Overview
The mechanism of acid-catalyzed cleavage of benzyl ethers dictates the observed stability trends. The following diagrams illustrate the key steps and the influence of substituents.
Figure 1. General mechanism for the acid-catalyzed cleavage of a substituted benzyl ether.
The rate-determining step is the formation of the substituted benzyl carbocation. The stability of this intermediate directly influences the reaction rate.
Figure 2. The effect of substituents on carbocation stability and the corresponding rate of cleavage.
Orthogonality of the 2-Bromobenzyl Group in Modern Peptide Synthesis: A Comparative Guide to Boc and Fmoc Strategies
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). An ideal protecting group strategy ensures the selective masking and demasking of reactive functional groups, thereby guaranteeing high yield and purity of the target peptide. This guide provides an objective, data-driven comparison of the 2-bromobenzyl (2-Br-Bn) protecting group and its orthogonality with the two most prevalent SPPS methodologies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.
The principle of orthogonality is paramount in multi-step chemical synthesis, allowing for the removal of one class of protecting groups under conditions that leave others intact. In SPPS, this enables the iterative deprotection of the Nα-amino group for chain elongation without disturbing the protecting groups on the amino acid side chains. The 2-bromobenzyl group, an analogue of the classical benzyl (Bzl) group, has been employed for the protection of side chains, most notably the hydroxyl group of tyrosine. Its electronic properties, influenced by the electron-withdrawing bromine atom, enhance its stability to acidic conditions compared to the unsubstituted benzyl group, making it a valuable tool in specific synthetic contexts.
The Boc and Fmoc Strategies: A Fundamental Dichotomy
The Boc and Fmoc strategies are distinguished by the lability of their respective Nα-protecting groups. The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA). In contrast, the Fmoc group is base-labile and is cleaved with a solution of a secondary amine, most commonly piperidine in dimethylformamide (DMF). This fundamental difference dictates the choice of compatible side-chain protecting groups to maintain orthogonality.
Performance Comparison of Protecting Group Strategies
The orthogonality of the 2-Br-Bn group is assessed by its stability under the conditions required for the removal of the Nα-Boc and Nα-Fmoc protecting groups.
| Protecting Group | Nα-Deprotection Condition | Stability of 2-Br-Bn Side-Chain Protection | Orthogonality | Final 2-Br-Bn Cleavage |
| Boc | ~50% TFA in DCM | High stability. The electron-withdrawing bromine atom increases the acid resistance of the benzyl ether linkage compared to the standard benzyl group. | Orthogonal | Strong acid (e.g., anhydrous HF) |
| Fmoc | ~20% Piperidine in DMF | High stability. The benzyl ether linkage is not susceptible to cleavage by the basic conditions used for Fmoc removal. | Orthogonal | Strong acid (e.g., anhydrous HF) |
Table 1: Orthogonality of the 2-Bromobenzyl (2-Br-Bn) side-chain protecting group with Boc and Fmoc Nα-protection strategies.
Experimental Data and Protocols
The following sections provide detailed experimental protocols for the synthesis of a 2-Br-Bn protected amino acid, its use in peptide synthesis, and its final deprotection.
Synthesis of Nα-Boc-O-(2-bromobenzyl)-L-tyrosine (Boc-Tyr(2-Br-Bn)-OH)
Protocol:
-
Dissolution: Dissolve Nα-Boc-L-tyrosine (1 equivalent) in a suitable solvent such as DMF.
-
Basification: Add a base, for example, sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 to 2 equivalents), to the solution to deprotonate the phenolic hydroxyl group.
-
Alkylation: Add 2-bromobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Stability of the 2-Br-Bn Group in SPPS Cycles
Boc Strategy - Stability to TFA:
The 2-Br-Bn group, like the related 2,6-dichlorobenzyl group, exhibits enhanced stability to the repetitive treatments with ~50% TFA in DCM used for Nα-Boc deprotection. This increased stability minimizes premature side-chain deprotection and subsequent side reactions, such as O-acylation during the following coupling step.
Fmoc Strategy - Stability to Piperidine:
The benzyl ether linkage of the 2-Br-Bn group is chemically stable to the basic conditions of 20% piperidine in DMF used for Nα-Fmoc removal. There is no known chemical mechanism by which piperidine would cleave this ether bond under standard SPPS conditions. While the related 2-bromobenzyloxycarbonyl (2-Br-Z) group is reported to be cleaved by piperidine, this is due to the lability of the carbamate linkage and does not apply to the more robust ether linkage of the 2-Br-Bn group.
Final Cleavage of the 2-Br-Bn Group
The removal of the 2-Br-Bn group from the completed peptide requires strong acidic conditions, typically anhydrous hydrogen fluoride (HF).
HF Cleavage Protocol:
Caution: Anhydrous HF is an extremely toxic and corrosive substance and must be handled with appropriate safety precautions in a specialized apparatus.
-
Resin Preparation: After the final synthesis cycle, the peptidyl-resin is thoroughly dried under vacuum.
-
Scavenger Addition: The dried resin is placed in the HF reaction vessel, and a scavenger mixture (e.g., p-cresol, p-thiocresol, anisole) is added to trap the reactive carbocations generated during cleavage.
-
HF Treatment: The reaction vessel is cooled, and anhydrous HF is condensed into it. The cleavage reaction is typically carried out at 0°C for 1 hour.
-
HF Removal: The HF is removed by evaporation under a stream of nitrogen.
-
Peptide Precipitation: The crude peptide is precipitated by the addition of cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is washed with cold diethyl ether, extracted from the resin with a suitable solvent (e.g., dilute acetic acid), and lyophilized. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships and Workflows
The orthogonality of the 2-Br-Bn group within the Boc and Fmoc strategies can be visualized through the following workflows.
Conclusion
The 2-bromobenzyl group serves as a robust and orthogonal side-chain protecting group, particularly for tyrosine, compatible with both Boc and Fmoc solid-phase peptide synthesis strategies. Its key advantage lies in its high stability to the acidic conditions used for Nα-Boc removal and its inertness to the basic conditions of Nα-Fmoc deprotection. The requirement of strong acidolysis, such as with anhydrous HF, for its final removal ensures that the side-chain protection remains intact throughout the peptide chain assembly. This makes the 2-Br-Bn group a valuable tool for the synthesis of complex peptides where the prevention of side-chain modifications is critical to achieving high purity and yield. The choice of its application will depend on the specific requirements of the target peptide and the availability of the necessary cleavage apparatus.
A Comparative Guide to the Efficacy of Reagents for 2-Bromobenzyl Group Cleavage
For Researchers, Scientists, and Drug Development Professionals
The 2-bromobenzyl (2-BrBn) group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability under various conditions and the potential for selective cleavage make it an attractive choice in the synthesis of complex molecules, including pharmaceuticals. The presence of the bromine atom on the aromatic ring can influence the reactivity of the benzyl group, potentially allowing for cleavage conditions that differ from those of the parent benzyl (Bn) group. This guide provides a comprehensive comparison of different reagents for the cleavage of the 2-bromobenzyl ether linkage, supported by experimental data and detailed protocols to aid researchers in selecting the optimal deprotection strategy.
Comparison of Cleavage Reagents
The cleavage of 2-bromobenzyl ethers can be broadly categorized into three main types: reductive, acidic, and oxidative methods. The choice of reagent depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups.
| Reagent/Method | Typical Conditions | Reaction Time | Yield (%) | Substrate Scope & Remarks |
| Reductive Cleavage | ||||
| H₂, Pd/C | H₂ (1 atm or higher), 10% Pd/C, Solvent (MeOH, EtOH, EtOAc) | 2 - 24 h | Generally >90 | Broadly applicable but sensitive to other reducible functional groups like alkenes, alkynes, and some nitrogen-containing groups. The bromine atom may also be susceptible to reduction under harsh conditions. |
| Catalytic Transfer Hydrogenation (e.g., Ammonium formate, Pd/C) | Ammonium formate, 10% Pd/C, MeOH, reflux | 2 - 16 h | >95 | A safer alternative to using hydrogen gas. High yields are generally observed.[1] |
| Zinc (Zn) | Zn dust, acid (e.g., HCl, AcOH) or base | Variable | Moderate to High | Can be a cost-effective reductive method. The reaction of benzylaryl ethers with zinc halides has been reported to proceed via cleavage of the oxygen-methylene bond.[2] |
| Acidic Cleavage | ||||
| Boron Trichloride (BCl₃) | BCl₃ (1 M in CH₂Cl₂), CH₂Cl₂, -78 °C to rt | 1 - 4 h | High | A strong Lewis acid capable of cleaving benzyl ethers, especially in the presence of functional groups sensitive to hydrogenation. Careful control of stoichiometry and temperature is crucial to avoid side reactions. |
| Boron Tribromide (BBr₃) | BBr₃, CH₂Cl₂, -78 °C to rt | Variable | High | A powerful reagent for ether cleavage. The mechanism can be complex and may involve bimolecular pathways.[3][4][5][6] Its high reactivity may limit its functional group tolerance. |
| Oxidative Cleavage | ||||
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | DDQ, CH₂Cl₂/H₂O, rt | 1 - 6 h | Moderate to High | Effective for benzyl ethers, particularly those with electron-donating substituents. The electron-withdrawing nature of the bromine in the 2-BrBn group may make this cleavage more challenging compared to a standard benzyl ether. Photoirradiation can enhance the efficiency of DDQ-mediated deprotection.[7][8] |
Experimental Protocols
Reductive Cleavage: Catalytic Hydrogenolysis
Reagents and Materials:
-
2-Bromobenzyl protected alcohol/phenol
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Dissolve the 2-bromobenzyl protected compound (1.0 equiv) in a suitable solvent (MeOH or EtOAc, ~0.1 M) in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10 mol% with respect to the substrate).
-
Evacuate the flask and backfill with an inert gas three times.
-
Introduce hydrogen gas (from a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Acidic Cleavage: Boron Trichloride (BCl₃)
Reagents and Materials:
-
2-Bromobenzyl protected alcohol/phenol
-
Boron trichloride (1 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous methanol (MeOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the 2-bromobenzyl protected compound (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the BCl₃ solution (typically 1.1-1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC. The reaction may be allowed to slowly warm to room temperature if necessary.
-
Upon completion, quench the reaction at -78 °C by the slow addition of anhydrous MeOH.
-
Allow the mixture to warm to room temperature and then concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography.
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Reagents and Materials:
-
2-Bromobenzyl protected alcohol/phenol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the 2-bromobenzyl protected compound (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O (typically 18:1 v/v).
-
Add DDQ (1.1-1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, dilute the reaction with CH₂Cl₂ and quench with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Deprotection Pathways
The following diagrams illustrate the general workflows for the cleavage of the 2-bromobenzyl group using the discussed methodologies.
Caption: Workflow for Reductive Cleavage of 2-Bromobenzyl Ethers.
Caption: Workflow for Acidic Cleavage of 2-Bromobenzyl Ethers.
Caption: Workflow for Oxidative Cleavage of 2-Bromobenzyl Ethers.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Cleavage of benzylaryl ethers in the presence of zinc halides (Journal Article) | OSTI.GOV [osti.gov]
- 3. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 8. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Bromobenzyl Group: A Strategic Advantage in Complex Synthetic Routes
In the intricate landscape of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can dictate the success and efficiency of a synthetic route. For researchers, scientists, and drug development professionals, the benzyl ether and its derivatives are mainstays for the protection of hydroxyl groups due to their general stability and versatile cleavage methods. This guide provides an objective comparison of the 2-bromobenzyl (2-BrBn) protecting group with other commonly employed benzyl-type alternatives, supported by available data to highlight its unique advantages in specific synthetic contexts.
The strategic placement of a bromine atom at the ortho position of the benzyl group introduces subtle yet significant electronic and steric effects that can be exploited to achieve enhanced stability and selective deprotection, offering a valuable tool in the synthesis of complex molecules.
Comparative Analysis of Benzyl-Type Protecting Groups
The performance of a protecting group is assessed by its ease of introduction, its stability under various reaction conditions, and the facility of its selective removal. The following table summarizes these key characteristics for the 2-bromobenzyl group in comparison to the standard benzyl (Bn), p-methoxybenzyl (PMB), and 4-bromobenzyl (4-BrBn) protecting groups.
| Protecting Group | Abbreviation | Key Features | Typical Protection Yield (%) | Typical Deprotection Conditions & Yield (%) |
| 2-Bromobenzyl | 2-BrBn | Increased stability to some acidic conditions compared to PMB. Amenable to standard hydrogenolysis. The ortho-bromo substituent can influence conformational rigidity. | >90 | Catalytic Hydrogenolysis: H₂, Pd/C (>95) Strong Acid: (Limited Data) |
| Benzyl | Bn | General-purpose, robust protecting group. Stable to a wide range of acidic and basic conditions. | >95 | Catalytic Hydrogenolysis: H₂, Pd/C (>95) Strong Acids (e.g., HBr, BCl₃): High |
| p-Methoxybenzyl | PMB | Increased acid lability for milder deprotection. Susceptible to oxidative cleavage. | >95 | Oxidative Cleavage: DDQ, CAN (>90) Acidic Cleavage: TFA (High) |
| 4-Bromobenzyl | 4-BrBn | Electronically similar to benzyl, with slightly altered reactivity. Can be used in orthogonal strategies with other benzyl-type groups. | >90 | Catalytic Hydrogenolysis: H₂, Pd/C (>95) |
Key Advantages of 2-Bromobenzyl Protection
The primary advantage of the 2-bromobenzyl protecting group lies in its nuanced stability profile, which allows for selective manipulation in the presence of other protecting groups. While it can be readily removed under standard catalytic hydrogenolysis conditions, similar to a standard benzyl group, the electron-withdrawing nature of the ortho-bromo substituent is thought to slightly modulate its reactivity.
In specific synthetic strategies, the 2-bromobenzyl group can offer enhanced stability over more acid-labile groups like PMB, allowing for transformations under acidic conditions that would otherwise cleave a PMB ether. This provides a valuable tier of orthogonality in complex syntheses.
Experimental Protocols
Detailed methodologies for the introduction and removal of the 2-bromobenzyl protecting group are crucial for its successful implementation.
Protection of a Primary Alcohol with 2-Bromobenzyl Bromide (Williamson Ether Synthesis)
Objective: To protect the primary hydroxyl group of a model substrate using 2-bromobenzyl bromide.
Reaction: R-OH + 2-Br-C₆H₄CH₂Br + NaH → R-O-CH₂-C₆H₄-2-Br + NaBr + H₂
Materials:
-
Substrate (containing a primary alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Bromobenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the alcohol (1.0 equiv) in anhydrous DMF is cooled to 0 °C under an inert atmosphere (e.g., Argon).
-
Sodium hydride (1.2 equiv) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes.
-
A solution of 2-bromobenzyl bromide (1.1 equiv) in anhydrous DMF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the 2-bromobenzyl ether.
Deprotection of a 2-Bromobenzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a 2-bromobenzyl ether protecting group under neutral, reductive conditions.
Reaction: R-O-CH₂-C₆H₄-2-Br + H₂ --(Pd/C)--> R-OH + 2-bromotoluene
Materials:
-
2-Bromobenzyl-protected alcohol
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
The 2-bromobenzyl-protected alcohol (1.0 equiv) is dissolved in methanol or ethanol in a flask suitable for hydrogenation.
-
10% Pd/C catalyst (typically 10 mol% by weight relative to the substrate) is carefully added.
-
The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
The mixture is stirred vigorously at room temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
Signaling Pathways and Experimental Workflows
The strategic application of protecting groups can be visualized as a logical workflow, guiding the synthetic chemist through a series of transformations.
Caption: General experimental workflow for the application of the 2-bromobenzyl protecting group.
The choice of a benzyl-type protecting group is often dictated by the presence of other functional groups and the planned deprotection strategies, a concept known as orthogonality.
Caption: Orthogonal deprotection strategy utilizing 2-bromobenzyl and PMB ethers.
A Comparative Guide to Cleavage Cocktails for 2-Bromobenzyl Deprotection
For Researchers, Scientists, and Drug Development Professionals
The 2-bromobenzyl (2-Br-Bn) group is a valuable protecting group for hydroxyl and other functional groups in multi-step organic synthesis. Its removal, or deprotection, is a critical step that requires careful consideration of the reaction conditions to ensure high yield and purity of the final product. The choice of the cleavage cocktail is paramount and depends on the stability of the substrate and the presence of other functional groups. This guide provides an objective comparison of common cleavage cocktails and methods for the deprotection of the 2-bromobenzyl group, supported by established chemical principles and experimental data from related systems.
Introduction to 2-Bromobenzyl Deprotection
The 2-bromobenzyl group is a substituted benzyl ether. The presence of the bromine atom on the aromatic ring influences the electronic properties of the benzyl group, which in turn affects its lability under different deprotection conditions. Generally, benzyl ethers are cleaved via three main strategies: catalytic hydrogenolysis, acid-mediated cleavage (acidolysis), and oxidative cleavage.
Comparative Analysis of Deprotection Methods
While direct head-to-head comparative studies on various cleavage cocktails for the 2-bromobenzyl group are limited in the literature, we can extrapolate the expected performance based on the known reactivity of benzyl ethers and the electronic effect of the bromo-substituent. The electron-withdrawing nature of bromine can make the 2-bromobenzyl group more robust against acidolysis and oxidation compared to an unsubstituted benzyl group.
Table 1: Comparison of Cleavage Cocktails for 2-Bromobenzyl Deprotection
| Cleavage Cocktail/Method | Typical Reagents | Expected Yield | Reaction Time | Key Considerations |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (gas) or H-donors (e.g., Formic Acid, Ammonium Formate) | High | 1-24 h | Mild conditions; generally compatible with many functional groups. Requires handling of flammable H₂ gas and catalyst filtration.[1] |
| TFA-Based "Reagent K" | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Moderate to High | 1-4 h | A "universal" cocktail for peptides with sensitive residues.[2][3] Malodorous and toxic components. |
| TFA/TIS/Water | TFA/Triisopropylsilane/H₂O (95:2.5:2.5) | Moderate to High | 1-3 h | A simpler, less odorous alternative to Reagent K. TIS is a primary scavenger for carbocations.[3] |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Variable | 1-8 h | Useful when hydrogenolysis-sensitive groups (e.g., alkynes, alkenes) are present.[4][5][6] Reaction can be slow for electron-deficient benzyl groups. |
| Lewis Acid-Mediated | BCl₃, BBr₃, or TMSI with a scavenger | Moderate to High | 1-6 h | Effective for cleaving robust ethers. Reagents are often harsh and require careful handling. |
Experimental Protocols
Below are detailed methodologies for the key deprotection strategies. These protocols are based on general procedures for benzyl ether deprotection and should be optimized for specific substrates.
Protocol 1: Catalytic Hydrogenolysis
This method is often the mildest and most efficient for benzyl ether cleavage.[7][8]
Materials:
-
2-Bromobenzyl protected substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)
-
Celite™
Procedure:
-
Dissolve the 2-bromobenzyl protected substrate in MeOH or EtOAc.
-
Carefully add 10% Pd/C (typically 10-20 mol% of the substrate).
-
If using H₂ gas, flush the reaction vessel with nitrogen or argon, then introduce hydrogen gas (via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
If using a hydrogen donor, add ammonium formate (typically 3-5 equivalents) to the reaction mixture and stir at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: TFA-Based Cleavage Cocktail (TFA/TIS/Water)
This protocol is widely used in solid-phase peptide synthesis for the removal of acid-labile protecting groups.[3][9]
Materials:
-
2-Bromobenzyl protected substrate (e.g., on a solid support)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
In a well-ventilated fume hood, prepare the cleavage cocktail by mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. Prepare the cocktail fresh before use.
-
Add the cleavage cocktail to the dried substrate (if on a solid support, use approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1-3 hours.
-
If the substrate is on a solid support, filter the mixture to separate the resin and collect the filtrate.
-
Precipitate the crude product by adding the TFA filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A precipitate should form.
-
Centrifuge the mixture to pellet the precipitate.
-
Decant the ether and wash the pellet with cold diethyl ether two more times.
-
Dry the resulting deprotected product under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Oxidative Cleavage with DDQ
This method is suitable for substrates that are sensitive to hydrogenolysis.[6][10]
Materials:
-
2-Bromobenzyl protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the 2-bromobenzyl protected substrate in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (typically 1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction may be slow and can be gently heated if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Deprotection Workflow
The following diagrams illustrate the general experimental workflow and the logic behind choosing a deprotection strategy.
Caption: General experimental workflow for 2-bromobenzyl deprotection.
Caption: Decision logic for selecting a 2-bromobenzyl deprotection method.
Conclusion
The selection of a cleavage cocktail for the deprotection of the 2-bromobenzyl group requires a careful evaluation of the substrate's properties and the overall synthetic strategy. For many applications, catalytic hydrogenolysis offers a mild and high-yielding approach. When hydrogenolysis is not viable due to the presence of reducible functional groups, TFA-based cocktails with appropriate scavengers provide a robust alternative, although the increased stability of the 2-bromobenzyl group may necessitate longer reaction times or harsher conditions compared to unsubstituted benzyl ethers. Oxidative cleavage with reagents like DDQ presents another orthogonal strategy, particularly for acid-sensitive substrates. Researchers should perform small-scale trials to determine the optimal deprotection conditions for their specific molecule.
References
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Lability of 2-Bromobenzyl Ether Versus Other Benzyl Ethers: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of appropriate protecting groups is a critical determinant of success. Benzyl ethers are a cornerstone of hydroxyl group protection, prized for their general stability and versatile cleavage methods. However, the reactivity of the benzyl group can be finely tuned by substitution on the aromatic ring, influencing its lability under various conditions. This guide provides an objective comparison of the 2-bromobenzyl (2-Br-Bn) ether with other commonly used benzyl ethers, including the unsubstituted benzyl (Bn) ether, the electron-rich p-methoxybenzyl (PMB) ether, and the electron-deficient p-nitrobenzyl (PNB) ether. This comparison is supported by experimental data on their cleavage under reductive, oxidative, and acidic conditions.
Comparative Lability Data
The stability of a benzyl ether protecting group is significantly influenced by the electronic nature of the substituent on the aromatic ring. Electron-donating groups generally increase the lability towards oxidative and acid-catalyzed cleavage by stabilizing the carbocationic intermediate formed during these reactions. Conversely, electron-withdrawing groups decrease the lability under these conditions. The effect on reductive cleavage, such as catalytic hydrogenolysis, is less predictable and can be influenced by factors like catalyst poisoning or alternative reaction pathways.
Reductive Cleavage: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a mild and widely used method for the deprotection of benzyl ethers. The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).
Table 1: Comparison of Catalytic Hydrogenolysis of Substituted Benzyl Ethers
| Benzyl Ether | Substituent Effect | Typical Reaction Time | Typical Yield (%) | Notes |
| p-Methoxybenzyl (PMB) | Electron-donating | 1-4 h | >95% | Generally rapid cleavage. |
| Benzyl (Bn) | Neutral | 2-8 h | >90% | Standard cleavage rate.[1] |
| 2-Bromobenzyl (2-Br-Bn) | Electron-withdrawing (inductive) | 4-12 h | 85-95% | Slower cleavage than Bn due to the inductive effect of bromine. Potential for catalyst poisoning. |
| p-Nitrobenzyl (PNB) | Strongly electron-withdrawing | Often resistant or requires harsh conditions | Variable | The nitro group can be reduced, complicating the reaction. |
Disclaimer: The data in this table is compiled from various sources and is intended for comparative purposes. Actual reaction times and yields may vary depending on the substrate, catalyst, and specific reaction conditions.
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Oxidative cleavage, often employing DDQ, is a valuable method for deprotecting benzyl ethers, particularly for substrates that are sensitive to reductive conditions. The reaction proceeds through a charge-transfer complex and is highly sensitive to the electronic properties of the benzyl group.
Table 2: Comparison of Oxidative Cleavage of Substituted Benzyl Ethers with DDQ
| Benzyl Ether | Substituent Effect | Typical Reaction Time | Typical Yield (%) | Notes |
| p-Methoxybenzyl (PMB) | Strongly electron-donating | < 1 h | >95% | Highly labile due to stabilization of the benzylic cation.[2] |
| Benzyl (Bn) | Neutral | 2-6 h | 80-90% | Slower than PMB, often requires photoirradiation for efficient cleavage.[2] |
| 2-Bromobenzyl (2-Br-Bn) | Electron-withdrawing (inductive) | 8-24 h or resistant | Variable | Significantly less reactive than Bn and PMB. |
| p-Nitrobenzyl (PNB) | Strongly electron-withdrawing | Generally resistant | Low | The nitro group deactivates the ring towards oxidation. |
Disclaimer: The data in this table is compiled from various sources and is intended for comparative purposes. Actual reaction times and yields may vary depending on the substrate and specific reaction conditions.
Acidic Cleavage
Acid-catalyzed cleavage of benzyl ethers typically proceeds via an SN1 or SN2 mechanism, depending on the substrate and reaction conditions. The stability of the resulting benzylic carbocation is a key factor in the reaction rate.
Table 3: Comparison of Acidic Cleavage of Substituted Benzyl Ethers
| Benzyl Ether | Substituent Effect | Typical Reagent | Lability |
| p-Methoxybenzyl (PMB) | Strongly electron-donating | Trifluoroacetic acid (TFA) | High |
| Benzyl (Bn) | Neutral | HBr, BBr₃ | Moderate |
| 2-Bromobenzyl (2-Br-Bn) | Electron-withdrawing (inductive) | HBr, BBr₃ | Low |
| p-Nitrobenzyl (PNB) | Strongly electron-withdrawing | HBr, BBr₃ | Very Low |
Disclaimer: This table provides a qualitative comparison of lability based on general principles of electronic effects. Specific reaction rates will vary.
Experimental Protocols
The following are representative experimental protocols for the cleavage of benzyl ethers.
Protocol 1: Catalytic Hydrogenolysis of a Benzyl Ether
Reaction: R-OBn + H₂ (g) --(Pd/C)--> R-OH + Toluene
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed by column chromatography if necessary.[1]
Protocol 2: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether using DDQ
Reaction: R-OPMB + DDQ → R-OH + p-methoxybenzaldehyde + DDQH₂
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1, 19 mL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alcohol.[2]
Visualizing Reaction Pathways and Workflows
Catalytic Hydrogenolysis Mechanism
References
A Comparative Spectroscopic Guide to Confirming 2-Bromobenzyl Deprotection
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental. The 2-bromobenzyl (2-BrBn) group offers a valuable option for the protection of hydroxyl functionalities, providing stability under various conditions. However, the conclusive confirmation of its successful removal is critical for the progression of a synthetic route. This guide provides a detailed comparison of spectroscopic methods to verify the deprotection of the 2-bromobenzyl group, using the deprotection of 1-bromo-2-((2-bromobenzyl)oxy)ethane to 2-bromoethanol as a model system. We further compare the 2-bromobenzyl group with other common benzyl-type protecting groups.
Spectroscopic Confirmation of Deprotection: A Comparative Analysis
The transformation from the protected ether to the deprotected alcohol is accompanied by distinct changes in the molecule's spectroscopic signature. The primary analytical techniques to confirm this are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Table 1: Comparison of Spectroscopic Data for the Deprotection of 1-bromo-2-((2-bromobenzyl)oxy)ethane
| Spectroscopic Technique | Protected: 1-bromo-2-((2-bromobenzyl)oxy)ethane | Deprotected: 2-Bromoethanol | Key Changes Upon Deprotection |
| ¹H NMR (ppm) | ~7.58 (d, 1H, Ar-H)~7.35 (t, 1H, Ar-H)~7.20 (t, 1H, Ar-H)~7.60 (d, 1H, Ar-H)~4.65 (s, 2H, -OCH₂Ar) ~3.80 (t, 2H, -OCH₂CH₂Br)~3.55 (t, 2H, -CH₂Br) | Aromatic protons absentBenzylic protons absent ~3.85 (t, 2H, -CH₂OH)~3.45 (t, 2H, -CH₂Br)~2.50 (br s, 1H, -OH) | Disappearance of aromatic and benzylic proton signals. Appearance of a broad singlet for the hydroxyl proton. |
| ¹³C NMR (ppm) | ~138 (Ar-C)~132 (Ar-C)~129 (Ar-C)~128 (Ar-C)~127 (Ar-C)~122 (Ar-C-Br)~72 (-OCH₂Ar) ~70 (-OCH₂CH₂Br)~32 (-CH₂Br) | Aromatic carbons absentBenzylic carbon absent ~62 (-CH₂OH)~35 (-CH₂Br) | Disappearance of aromatic and benzylic carbon signals. Upfield shift of the carbon adjacent to the oxygen. |
| Mass Spec. (m/z) | M⁺ peaks at ~324, 326, 328 (due to Br isotopes) | M⁺ peaks at ~124, 126 | Significant decrease in molecular weight corresponding to the loss of the 2-bromobenzyl group (C₇H₆Br, ~169 amu). |
| IR (cm⁻¹) | ~3060 (Ar C-H)~2860 (Aliphatic C-H)~1100 (C-O-C stretch) | ~3350 (broad, O-H stretch) ~2950 (Aliphatic C-H) | Disappearance of the C-O-C ether stretch and appearance of a strong, broad O-H stretch. |
Comparative Analysis with Alternative Benzyl-Type Protecting Groups
The choice of a protecting group is often dictated by its stability and the conditions required for its removal. The 2-bromobenzyl group is one of several benzyl-type protecting groups used in organic synthesis.
Table 2: Comparison of Common Benzyl-Type Protecting Groups
| Protecting Group | Structure | Common Deprotection Method(s) | Key Advantages | Key Disadvantages |
| Benzyl (Bn) | Benzyl | Catalytic Hydrogenolysis (H₂, Pd/C)[1] | Stable to a wide range of conditions; readily available starting materials. | Requires hydrogenation conditions which can affect other functional groups (e.g., alkenes, alkynes). |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl | Oxidative cleavage (DDQ, CAN); Acidic cleavage (TFA)[2] | Can be removed under non-reductive conditions, providing orthogonality to the benzyl group.[2][3] | More acid-labile than the benzyl group. |
| 2-Bromobenzyl (2-BrBn) | 2-Bromobenzyl | Catalytic Hydrogenolysis (H₂, Pd/C) | Similar stability to the benzyl group; the bromine atom can potentially be used for further functionalization. | Deprotection by hydrogenolysis may be slower than for the unsubstituted benzyl group. |
Experimental Protocols
Protection of 2-bromoethanol with 2-bromobenzyl bromide
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C is added 2-bromoethanol (1.0 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes, after which 2-bromobenzyl bromide (1.05 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-bromo-2-((2-bromobenzyl)oxy)ethane, is purified by flash column chromatography.
Deprotection of 1-bromo-2-((2-bromobenzyl)oxy)ethane via Catalytic Hydrogenolysis
To a solution of 1-bromo-2-((2-bromobenzyl)oxy)ethane (1.0 eq) in methanol is added palladium on carbon (10% w/w, 0.1 eq). The flask is evacuated and backfilled with hydrogen gas from a balloon. The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 2-bromoethanol.
Spectroscopic Analysis
-
NMR Spectroscopy: Samples of the protected and deprotected compounds are dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry: Mass spectra are obtained using an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Infrared Spectroscopy: IR spectra are recorded on a neat sample using an ATR-FTIR spectrometer.
Visualizing the Deprotection Workflow
The following diagrams illustrate the deprotection reaction and the analytical workflow to confirm its success.
Caption: Experimental workflow for the deprotection of 1-bromo-2-((2-bromobenzyl)oxy)ethane and subsequent spectroscopic analysis.
References
2-Bromobenzyl Mercaptan: A Comparative Guide to a Niche Synthetic Reagent
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of 2-bromobenzyl mercaptan, a specialized organosulfur compound, and its potential applications in organic synthesis. While not as commonly employed as other thiols, understanding its unique properties and comparing it to viable alternatives can inform strategic decisions in complex synthetic routes.
Introduction to this compound
This compound, with the chemical formula BrC₆H₄CH₂SH, is an aromatic thiol that combines the reactivity of a mercaptan with the structural features of a substituted benzyl group. The presence of a bromine atom at the ortho position of the benzyl ring can influence its reactivity and provide a handle for further synthetic transformations, such as cross-coupling reactions. Its primary application lies in its role as a nucleophile for the introduction of the 2-bromobenzylthio group onto various electrophilic centers.
Core Synthetic Application: S-Alkylation
The most fundamental application of this compound is in S-alkylation reactions to form 2-bromobenzyl thioethers. As a potent nucleophile, the thiolate anion, generated by treating the mercaptan with a base, readily displaces leaving groups from alkyl, allyl, and benzyl halides, as well as other electrophiles.
General Reaction Scheme:
Where R-X is an electrophile (e.g., alkyl halide)
This reactivity is foundational to its potential use as a protecting group for thiols or as a building block in the synthesis of more complex sulfur-containing molecules.
Comparative Analysis with Alternative Reagents
While this compound offers unique synthetic possibilities, a comprehensive evaluation necessitates a comparison with more conventional reagents used for similar transformations.
Table 1: Comparison of Benzylating Agents for Thiols
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| This compound | BrC₆H₄CH₂SH | - Ortho-bromo group allows for subsequent functionalization (e.g., cross-coupling).- Can serve as a latent thiol. | - Not widely documented in the literature, suggesting niche applications.- Potential for steric hindrance from the ortho-substituent. | Base (e.g., NaH, K₂CO₃) in an inert solvent (e.g., DMF, THF). |
| Benzyl Mercaptan | C₆H₅CH₂SH | - Widely available and extensively studied.- Forms a stable thioether linkage. | - Lacks a functional handle for further modification on the benzyl ring. | Base (e.g., NaH, K₂CO₃) in an inert solvent (e.g., DMF, THF). |
| Benzyl Bromide | C₆H₅CH₂Br | - Common and effective benzylating agent for various nucleophiles. | - Lachrymatory and requires careful handling. | Reaction with a thiol in the presence of a base. |
| 4-Methoxybenzyl Mercaptan | CH₃OC₆H₄CH₂SH | - The resulting thioether can be cleaved under milder oxidative conditions than the unsubstituted benzyl thioether. | - Less atom-economical than benzyl mercaptan. | Base (e.g., NaH, K₂CO₃) in an inert solvent (e.g., DMF, THF). |
Experimental Protocols
Detailed experimental procedures for reactions involving this compound are not abundant in the literature, reflecting its specialized use. However, a general protocol for the S-alkylation of a thiol can be adapted.
General Experimental Protocol for S-Benzylation using a Benzyl Mercaptan:
-
Deprotonation: To a solution of the thiol (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (1.0-1.2 equivalents) is added portion-wise at 0 °C. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The mixture is typically stirred for 30-60 minutes at this temperature to ensure complete formation of the thiolate.
-
Alkylation: The electrophile (e.g., an alkyl halide, 1.0-1.1 equivalents) is then added to the reaction mixture, and the solution is allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired thioether.
Logical Workflow for Reagent Selection
The decision to use this compound over other alternatives can be guided by the synthetic strategy. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting a benzylating thiol.
Conclusion
This compound represents a highly specialized reagent in the synthetic chemist's toolbox. Its primary advantage lies in the presence of the ortho-bromo substituent, which opens avenues for further molecular elaboration through reactions like palladium-catalyzed cross-coupling. However, its limited documentation in the scientific literature suggests that for general S-benzylation or thiol protection, more common reagents such as benzyl mercaptan or 4-methoxybenzyl mercaptan are often preferred due to their established reactivity profiles and wider availability. The choice to employ this compound should be a strategic one, dictated by a synthetic plan that specifically leverages the reactivity of the bromine atom. For researchers venturing into novel synthetic pathways where this unique combination of functionalities is required, this compound may offer a distinct and powerful advantage.
Safety Operating Guide
Proper Disposal of 2-Bromobenzyl Mercaptan: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and operational protocols for the handling and disposal of 2-Bromobenzyl mercaptan, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
This compound is a hazardous chemical that requires careful handling and specific disposal procedures due to its toxicity, malodorous nature, and potential environmental impact. The primary method for the laboratory-scale disposal of this and other thiols is through chemical oxidation, which converts the volatile and odorous mercaptan into a less hazardous and non-malodorous sulfonic acid.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.
-
Engineering Controls : All work with this compound must be conducted within a certified chemical fume hood to prevent the inhalation of its vapors.
-
Personal Protective Equipment (PPE) : Standard laboratory attire, including a lab coat, long pants, and closed-toe shoes, is mandatory. In addition, the following PPE must be worn:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Nitrile gloves. It is crucial to inspect gloves for any signs of degradation or contamination before use and to employ proper glove removal techniques to avoid skin contact.
-
-
Spill Response : In the event of a spill, evacuate the area and prevent the material from entering drains. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a designated, sealed container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound involves oxidation with a sodium hypochlorite (bleach) solution. This process should be carried out in a chemical fume hood.
1. Waste Segregation:
-
All waste materials contaminated with this compound, including residual product, solutions, and contaminated consumables (e.g., pipette tips, gloves, paper towels), must be segregated from other laboratory waste streams.
-
Collect solid waste in a designated, clearly labeled, and sealed hazardous waste container.
2. Decontamination of Glassware and Equipment:
-
Immediately after use, all non-disposable items, such as glassware and magnetic stir bars, that have come into contact with this compound must be decontaminated.
-
Prepare a decontamination bath by making a 1:1 mixture of commercial bleach (approximately 5-6% sodium hypochlorite) and water in a suitable container within the fume hood.
-
Submerge the contaminated items in the bleach bath and allow them to soak for a minimum of 14-24 hours to ensure complete oxidation of the mercaptan.
-
For larger items that cannot be fully submerged, fill them with the bleach solution, seal them securely, and place them in a secondary container within the fume hood for the duration of the soaking period.
-
After soaking, the decontaminated items can be thoroughly rinsed with water and cleaned using standard laboratory procedures.
3. Treatment of Liquid Waste:
-
For small quantities of liquid waste containing this compound, slowly and carefully add the thiol-containing solution to a stirred, excess of commercial bleach solution in a suitable reaction vessel within a chemical fume hood.
-
The oxidation of thiols can be exothermic; therefore, for larger quantities, it is advisable to cool the bleach solution in an ice bath and monitor the temperature during the addition.
-
Allow the reaction mixture to stir for at least 2 hours to ensure the complete conversion of the mercaptan to 2-bromobenzylsulfonic acid.
-
After the reaction is complete, the resulting solution containing the sulfonic acid should be neutralized. Check the pH of the solution and adjust it to a neutral range (pH 6-8) using a suitable acid or base (e.g., sodium bisulfite for excess bleach, followed by sodium hydroxide or hydrochloric acid as needed).
4. Final Disposal of Treated Waste:
-
Once neutralized, the treated liquid waste, which now contains the significantly less hazardous 2-bromobenzylsulfonic acid, can typically be flushed down the drain with copious amounts of water. However, it is crucial to consult and adhere to local and institutional regulations regarding the disposal of chemical waste.
-
Solid waste that has been segregated should be disposed of through the institution's hazardous waste management program.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Decontamination Solution | 1:1 mixture of commercial bleach and water | For glassware and equipment. |
| Soaking Time | Minimum 14-24 hours | Ensures complete oxidation of residual mercaptan. |
| Liquid Waste Treatment | Excess commercial bleach (5-6% NaOCl) | Slowly add mercaptan waste to stirred bleach. |
| Reaction Time | Minimum 2 hours | For complete oxidation of liquid waste. |
| Final pH of Treated Waste | 6-8 | Neutralize before final disposal. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Essential Guide to Handling 2-Bromobenzyl Mercaptan: PPE, Safety Protocols, and Disposal
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount to ensuring a secure and productive laboratory environment. This document provides critical safety and logistical information for the handling of 2-Bromobenzyl mercaptan, a compound that requires stringent safety measures due to its potential hazards. Adherence to these guidelines is essential for minimizing risk and ensuring the well-being of all laboratory personnel.
Hazard Summary: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation.[1] Like other thiols, it possesses a strong, unpleasant odor.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All manipulations of this compound should be conducted in a certified chemical fume hood to control vapor inhalation and odor.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended. Always inspect gloves for integrity before use.[3] |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields are mandatory to protect against splashes.[3] |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Respirator | A multi-purpose combination respirator cartridge is recommended. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[3] |
First Aid and Emergency Procedures
Immediate and appropriate response to an exposure is critical. The following table outlines the initial first aid measures to be taken in the event of an emergency.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once.[4] If breathing has stopped, perform artificial respiration.[4] Seek immediate medical attention by calling a poison center or doctor.[5] |
| Skin Contact | Immediately remove contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] If skin irritation persists, seek medical advice.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water. Immediately call a poison center or doctor for guidance. |
Spill and Disposal Plan
Proper containment, cleanup, and disposal of this compound are crucial to prevent environmental contamination and ensure a safe laboratory environment.
Spill Cleanup Protocol:
-
Evacuate and Isolate: Immediately evacuate the spill area and deny entry to unnecessary personnel.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Wear Appropriate PPE: Before addressing the spill, don all recommended personal protective equipment, including respiratory protection.
-
Contain the Spill: Use an absorbent, non-combustible material like sand or earth to contain the spill.
-
Neutralize (for small spills): For small spills, absorbent material can be used.[2] All disposable cleanup materials should be sealed in a zip-lock bag and placed in a labeled hazardous waste container.[2]
-
Collect Waste: Carefully collect the absorbed material and place it into a designated, approved waste disposal container.
-
Decontaminate the Area: Wipe the spill area with a bleach solution to oxidize any remaining thiol.[2]
-
Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to institutional and local regulations.
Disposal of Unused Product and Contaminated Materials:
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.[1]
-
Contaminated Labware: All glassware, syringes, and other labware that have come into contact with this compound should be decontaminated by rinsing or submerging in a bleach solution within a fume hood.[2] A 24-hour soaking period may be necessary for complete oxidation.[2]
-
Contaminated Disposables: Disposable items such as gloves and paper towels should be sealed in a plastic bag and disposed of as hazardous waste.[2]
Below is a logical workflow for handling a chemical spill of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
